Sudan II-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |
InChI Key |
JBTHDAVBDKKSRW-ONKFGEBXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isotopic Purity of Sudan II-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of Sudan II-d6. As a deuterated internal standard, the precise characterization of its isotopic composition is paramount for the accuracy and reliability of quantitative analytical studies. This document outlines the key analytical techniques, presents data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Understanding Isotopic Purity
For a deuterated compound like this compound, "purity" encompasses not only chemical purity but also isotopic purity. It is practically impossible to synthesize a compound with 100% isotopic enrichment.[1] Consequently, a sample of this compound will contain a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a d6 compound, this includes molecules with five, four, or fewer deuterium (B1214612) atoms (d5, d4, etc.).[1]
It is crucial to distinguish between two key terms[1]:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).
Regulatory agencies and rigorous scientific standards require a thorough analysis and quantification of these isotopologues.
Analytical Methodologies for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.[3][4] Techniques like electrospray ionization (ESI) coupled with HRMS allow for the separation and quantification of the different isotopologues based on their mass-to-charge ratios.[3][5] The relative abundance of the ion peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic distribution.[3]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information on the structural integrity and the specific positions of deuterium labeling.[2]
-
Proton NMR (¹H-NMR): This technique is highly precise for measuring the small amounts of residual hydrogen in a highly deuterated sample. By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[1]
-
Deuterium NMR (²H-NMR): This is a powerful alternative for highly deuterated compounds. It directly observes the deuterium signals, providing a clean spectrum without interference from proton signals.[6] A combination of ¹H and ²H NMR can yield very accurate determinations of isotopic abundance.[7]
Data Presentation: Isotopic Distribution of this compound
While the exact isotopic purity of a specific batch of this compound can only be confirmed by its Certificate of Analysis, the following table represents a typical analysis of a high-quality deuterated standard.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d6 (C₁₈H₁₀D₆N₂O) | +6 | 98.5 |
| d5 (C₁₈H₁₁D₅N₂O) | +5 | 1.2 |
| d4 (C₁₈H₁₂D₄N₂O) | +4 | 0.2 |
| d3 (C₁₈H₁₃D₃N₂O) | +3 | <0.1 |
| d2 (C₁₈H₁₄D₂N₂O) | +2 | <0.1 |
| d1 (C₁₈H₁₅D₁N₂O) | +1 | <0.1 |
| d0 (C₁₈H₁₆N₂O) | 0 | <0.1 |
| Isotopic Purity | ≥98% |
Experimental Protocols
4.1. Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general steps for determining the isotopic purity of this compound using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).
4.1.1. Principle
The various isotopologues of this compound are separated by the mass spectrometer based on their slight mass differences. The relative intensities of their corresponding ion signals are used to calculate the percentage of each isotopologue and the overall isotopic purity.
4.1.2. Materials and Instrumentation
-
Sample: this compound
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.[8]
-
Solvents: HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid.
4.1.3. Procedure
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC Separation: Inject the sample into the LC system. Use a suitable C18 column and a gradient elution to ensure the analyte is well-separated from any potential impurities.
-
MS Acquisition: Introduce the eluent into the ESI source of the HRMS. Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the expected masses of all isotopologues of this compound. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[8]
-
Data Analysis:
-
Extract the ion chromatograms for each expected isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Correct the observed intensities by subtracting the contribution from the natural isotopic abundance of carbon-13.
-
Calculate the relative abundance of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas and multiplying by 100. The isotopic purity is typically reported as the relative abundance of the main d6 isotopologue.[5]
-
Mandatory Visualizations
5.1. Workflow for Isotopic Purity Determination
Caption: Workflow for Isotopic Purity Determination of this compound.
5.2. Relationship between Analytical Techniques and Purity Assessment
Caption: Analytical Techniques for Purity Assessment of this compound.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
Commercial Suppliers and Technical Guide for Sudan II-d6
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical assays. Sudan II-d6, the deuterated analog of the azo dye Sudan II, serves as an excellent internal standard for mass spectrometry-based quantification of Sudan II and structurally related compounds. This technical guide provides an overview of commercial suppliers of this compound, a detailed experimental protocol for its use in a typical bioanalytical workflow, and a visual representation of the analytical process.
Commercial Supplier Data for this compound
The following table summarizes the quantitative data for this compound available from various commercial suppliers. This information is essential for selecting the appropriate material for your research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |
| BOC Sciences | Sudan-II-[d6] | 1014689-15-6 | C₁₈H₁₀D₆N₂O | 282.37 | 95% by HPLC; 98% atom D[1] | Solid |
| Shanghai Nianxing Industrial Co., Ltd. | Sudan-II-D6 | 1014689-15-6 | Not Specified | Not Specified | 98.0%[2] | Not Specified |
| HPC Standards | D6-Sudan II | 1014689-15-6 | C₁₈H₁₀D₆N₂O | 282.37 | Not Specified | Solid (10mg)[3] |
| HPC Standards | D6-Sudan II solution | 1014689-15-6 | C₁₈H₁₀D₆N₂O | 282.37 | 100 µg/ml in Acetonitrile (B52724) | Solution (1mL)[3][4] |
| LGC Standards | Sudan 2 D6 (naphthyl D6) | 1014689-15-6 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Quantification of a Small Molecule Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a detailed methodology for the quantification of a hypothetical small molecule analyte in a biological matrix, such as human plasma, using this compound as an internal standard. This method is particularly relevant for pharmacokinetic studies in drug development.
Materials and Reagents
-
Blank human plasma
-
Analyte reference standard
-
This compound (from a reputable supplier)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in 1 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To 50 µL of each plasma sample (calibration standards, quality controls, and unknown samples) in a 1.5 mL microcentrifuge tube, add 100 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Protein Precipitation: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions, collision energies, and other MS parameters for both the analyte and this compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by back-calculating from their response ratios using the regression equation of the calibration curve.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in this analytical workflow.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Data analysis workflow for quantification.
References
A Technical Guide to Sudan II-d6: An Internal Standard for Azo Dye Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sudan II-d6, a deuterated analog of the synthetic azo dye Sudan II. This compound is a critical component in analytical laboratories, serving as an internal standard for the accurate quantification of Sudan dyes in various matrices, particularly in food safety and quality control applications. Its use in methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for achieving reliable and reproducible results, compensating for variations in sample preparation and instrument response.
Certificate of Analysis and Specifications
The following table summarizes the typical physicochemical properties and specifications for this compound, compiled from manufacturer and supplier data.
| Parameter | Specification |
| Chemical Name | 3,4,5,6,7,8-hexadeuterio-1-[(E)-(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol[1] |
| Synonyms | Sudan 2 D6 (naphthyl D6), 1-(2,4-Dimethyl-phenylazo)naphthalene-d6-ol[2] |
| CAS Number | 1014689-15-6[1][2] |
| Molecular Formula | C₁₈H₁₀D₆N₂O[1] |
| Molecular Weight | 282.37 g/mol [1] |
| Exact Mass | 282.163923614 Da[2] |
| Purity | Typically ≥98% |
| Appearance | Powder |
| Storage Temperature | 20°C[1] |
Experimental Protocols
Quantification of Sudan Dyes by LC-MS/MS using this compound Internal Standard
This protocol describes a general method for the extraction and analysis of Sudan dyes from a solid food matrix (e.g., chili powder, paprika) using this compound as an internal standard.
Principle: Isotopically labeled internal standards like this compound are ideal for quantitative mass spectrometry. They co-elute with the target analyte (Sudan II) and exhibit similar ionization efficiency, but are distinguished by their mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for matrix effects and variations during sample processing and injection.[3]
Materials:
-
This compound stock solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)[4]
-
Formic acid
-
Deionized water
-
Homogenized food sample
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
LC-MS/MS system with an Electrospray Ionization (ESI) source[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-2.5 g of the homogenized sample into a centrifuge tube.[4][5]
-
Spike the sample with a known volume of the this compound internal standard solution.
-
Add 10-25 mL of acetonitrile to the tube.[4]
-
Vortex or shake vigorously for 15 minutes to ensure thorough extraction.[4]
-
Centrifuge the sample at a force greater than 5000 x g to pellet the solid matrix.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 15 cm, 1.6 µm particle size) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A typical gradient starts with a lower percentage of organic phase (B) and ramps up to elute the nonpolar azo dyes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.[5]
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sudan II: Monitor the specific precursor ion to product ion transition.
-
This compound: Monitor the transition m/z 283 > 121.[5]
-
Note: Specific MRM transitions for the unlabeled Sudan dyes should be optimized based on the instrument used.
-
-
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the Sudan II standard to the peak area of the this compound internal standard against the concentration of the Sudan II standard.
-
The concentration of Sudan II in the sample is determined by calculating its peak area ratio against the internal standard and interpolating from the calibration curve.
-
Sample Preparation for NMR Spectroscopy
This protocol provides a general procedure for preparing a sample of this compound for Nuclear Magnetic Resonance (NMR) analysis to confirm its identity and structure.
Materials:
-
This compound (2-10 mg for ¹H NMR)
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)[7]
-
High-quality 5 mm NMR tube
-
Glass vial
-
Vortex mixer
-
Pasteur pipette
Procedure:
-
Dissolution:
-
Transfer:
-
Analysis:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra can be used to confirm the chemical structure of the deuterated compound.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in analytical chemistry.
Caption: Workflow for Sudan Dye Quantification using this compound.
Caption: Principle of Internal Standard Correction in Analysis.
References
- 1. Sudan 2 D6 (naphthyl D6) | LGC Standards [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 8. benchchem.com [benchchem.com]
Stability and Storage of Sudan II-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated azo dye, Sudan II-d6. Understanding these parameters is critical for ensuring the accuracy and reliability of analytical methods, particularly in its common application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of Sudan dyes in various matrices.
Core Stability Profile
This compound, a deuterated analog of Sudan II, is generally considered a stable compound when stored under appropriate conditions. Its stability is crucial for its role as an internal standard, where its concentration must remain constant throughout the analytical process to ensure accurate quantification of the target analyte. The primary factors influencing its stability are temperature, light, and the chemical environment.
Data Presentation: Storage and Stability
The following tables summarize the recommended storage conditions and observed stability for this compound and a closely related analog, Sudan I-d5. This data is compiled from technical data sheets and scientific publications.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Additional Notes |
| Neat (Solid) | N/A | +20°C | Store in a well-ventilated, dry place. |
| Stock Solution | Acetonitrile (B52724) | 4°C | Protect from light.[1] |
Table 2: Reported Stability of a Structurally Similar Deuterated Azo Dye (Sudan I-d5)
| Condition | Duration | Stability Outcome | Reference |
| 20°C, protected from light | 12 months | Stable | [2] |
| 40°C (simulated transport) | 12 days | Stable | [2] |
| -20°C (simulated transport) | 12 days | Stable | [2] |
Note: The stability of Sudan I-d5 is presented here as a proxy due to the limited direct public data on this compound. The structural similarities suggest that this compound would exhibit comparable stability under these conditions.
Experimental Protocols
Protocol for Preparation of a Standard Stock Solution of this compound
This protocol describes the preparation of a standard stock solution of this compound, commonly used in analytical methods for the detection of Sudan dyes.
Materials:
-
This compound (neat solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Amber glass vial for storage
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small volume of acetonitrile to the flask and sonicate or vortex until the solid is completely dissolved.
-
Once dissolved, bring the solution to the final volume with acetonitrile.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial to protect it from light.
-
Store the stock solution at 4°C.[1]
Protocol for a General Stability Assessment of this compound Solution
This protocol outlines a general procedure to evaluate the stability of a this compound solution under different conditions.
Objective: To assess the stability of a this compound solution in acetonitrile over time at various temperatures and light exposure conditions.
Materials:
-
A freshly prepared stock solution of this compound in acetonitrile (e.g., 100 µg/mL)
-
Multiple amber and clear glass vials
-
HPLC or LC-MS/MS system
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)
-
A light source for photostability testing (optional)
Procedure:
-
Sample Preparation: Aliquot the freshly prepared this compound stock solution into several amber and clear glass vials.
-
Initial Analysis (T=0): Immediately analyze a sample from a freshly prepared vial using a validated LC-MS/MS method to establish the initial concentration and purity profile. This will serve as the baseline.
-
Storage Conditions:
-
Temperature: Store sets of vials at different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition). Ensure vials at each temperature are protected from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Light Exposure: Store a set of vials in a clear glass container exposed to ambient laboratory light or a controlled light source. A control set in amber vials should be stored under the same temperature conditions.
-
-
Time Points: Analyze the samples from each storage condition at predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year).
-
Analysis: At each time point, analyze the samples by LC-MS/MS. The peak area or concentration of this compound should be compared to the initial (T=0) value. The appearance of any new peaks may indicate degradation products.
-
Data Evaluation: A significant change in concentration (typically >10-15%) from the initial value indicates instability under that specific storage condition.
Mandatory Visualization
The following diagrams illustrate key concepts related to the stability and analytical workflow for this compound.
Caption: Factors influencing the chemical stability of this compound.
Caption: Workflow for the experimental assessment of this compound stability.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]
Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard
The fundamental principle behind the use of a deuterated internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their near-identical physicochemical properties ensure they behave similarly during the entire analytical process.[1][2]
This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[1][3]
-
Variability in Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps. Since the deuterated standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.[2]
-
Instrumental Variability: Fluctuations in injection volume and detector response can introduce errors. The use of a deuterated internal standard normalizes the analyte response to the internal standard response, minimizing the impact of this variability.[2][4]
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry.[5] By adding a known amount of the deuterated internal standard to a sample containing an unknown amount of the analyte, the concentration of the analyte can be determined by measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard.
Key Considerations for Implementation
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] Isotopic enrichment should ideally be ≥98%.[5]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[5] Such exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[5]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[5] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[5][6]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure the mass of the internal standard is well-separated from the isotopic cluster of the analyte.[7]
Data Presentation: The Impact of Deuterated Internal Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[8] The following tables summarize comparative data from various studies.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Quality Control Level | Deuterated IS (%CV) | Non-Deuterated IS (%CV) |
| Low | 3.5 | 5.2 |
| Medium | 2.8 | 4.1 |
| High | 2.1 | 3.7 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[9]
Table 2: Comparison of Accuracy for Analyte Quantification in the Presence of Matrix Effects
| Analyte Concentration (ng/mL) | Without IS (% Accuracy) | Structural Analog IS (% Accuracy) | Deuterated IS (% Accuracy) |
| 1 | 65.2 | 88.9 | 98.5 |
| 10 | 72.8 | 91.3 | 101.2 |
| 100 | 78.1 | 94.5 | 100.5 |
This table illustrates the significant improvement in accuracy when using a deuterated internal standard to compensate for matrix effects, as compared to analysis without an internal standard or with a structural analog.
Experimental Protocols
The following provides generalized, yet detailed, methodologies for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated standard into separate volumetric flasks and dissolve in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a final concentration of 1 mg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that provides an optimal response in the mass spectrometer.[8]
Sample Preparation: Protein Precipitation
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.[5]
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.[5]
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.[5]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]
LC-MS/MS Instrument Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[10]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[5]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Injection Volume: 5 - 10 µL.[5]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.[5]
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[5]
-
Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.[8]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[8]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[8]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
Mandatory Visualizations
Caption: A typical bioanalytical workflow for quantitative analysis using deuterated internal standards.
Caption: A detailed experimental workflow for quantitative analysis using deuterated standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[4] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[4] While their application requires careful consideration of factors such as isotopic purity and the position of labeling, the benefits they provide in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating robust and defensible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sudan II and Sudan II-d6 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the key differences between the azo dye Sudan II and its deuterated isotopologue, Sudan II-d6. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in analytical and research applications.
Core Compound Properties
Sudan II is a synthetic, fat-soluble azo dye.[1][2][3] It is recognized for its vibrant orange-red color and is soluble in organic solvents.[1][4] Historically, it has been used in various industries, including for coloring textiles, plastics, oils, and waxes.[1][2] However, due to health concerns, its use in food products is banned in many countries.[1][5] In a laboratory setting, Sudan II is primarily used as a staining agent in microscopy to visualize lipids, triglycerides, and lipoproteins in biological samples.[2][4][6]
The critical difference between Sudan II and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium (B1214612) on the naphthyl ring of the molecule. This isotopic labeling is the key to this compound's primary application as an internal standard in quantitative analytical methods.
Physicochemical Properties
The fundamental physicochemical properties of Sudan II and this compound are summarized in the table below. The primary distinction is the higher molecular weight of this compound due to the presence of six deuterium atoms.
| Property | Sudan II | This compound | Data Source(s) |
| Molecular Formula | C₁₈H₁₆N₂O | C₁₈H₁₀D₆N₂O | [1][2][4][7] |
| Molecular Weight | 276.34 g/mol | ~282.38 g/mol | [1][7][8] |
| CAS Number | 3118-97-6 | 1014689-15-6 | [1][8] |
| Appearance | Orange-red to brownish-orange powder | Not specified, expected to be similar to Sudan II | [1] |
| Melting Point | 156-158 °C | Not specified, expected to be very similar to Sudan II | [1][2] |
| Synonyms | Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol | D6-Sudan II, Sudan II (naphthyl D6) | [1][4][8][9] |
The Role of Isotopic Labeling: this compound as an Internal Standard
The primary and most significant application of this compound is as an internal standard (I.S.) for the quantitative analysis of Sudan II and other related azo dyes in various matrices, particularly in food safety testing.[10] The use of isotopically labeled internal standards is a crucial component of robust analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it enhances the accuracy and precision of quantification.[11]
The rationale for using a deuterated internal standard is that it behaves nearly identically to its non-deuterated counterpart (the analyte) during sample preparation (extraction, cleanup) and chromatographic separation. However, it can be distinguished by a mass spectrometer due to its higher mass. This allows for the correction of variations that can occur during the analytical process, including:
-
Matrix Effects: Complex sample matrices, such as those in food products, can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Since the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant.[11][12]
-
Procedural Losses: During multi-step sample preparation procedures, some of the analyte may be lost. By adding a known amount of the internal standard at the beginning of the process, any losses will affect both the analyte and the internal standard, allowing for accurate correction.[11]
Experimental Protocols and Methodologies
The most common application of this compound is within LC-MS/MS methods for the detection of illegal food colorants.[13][14]
General Workflow for Sudan Dye Analysis using this compound
The following diagram illustrates a typical workflow for the analysis of Sudan dyes in a food sample using this compound as an internal standard.
Sample Preparation Protocol
A representative sample preparation protocol for the analysis of Sudan dyes in chili oleoresin is as follows:
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound internal standard solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., 10 mL of acetonitrile) and vortex or shake vigorously to ensure thorough mixing. Sonication can be employed to improve extraction efficiency.
-
Purification (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., silica-based) with a suitable solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove interfering lipids.
-
Elute the analytes (including Sudan II and this compound) with a more polar solvent or solvent mixture.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following table outlines typical LC-MS/MS parameters for the analysis of Sudan II and this compound.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., CORTEC C18, 1.6 µm, 2.1 mm x 15 cm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sudan II) | Precursor Ion (m/z) 277.1 → Product Ion (m/z) 156.0 |
| MRM Transition (this compound) | Precursor Ion (m/z) 283.1 → Product Ion (m/z) 121.0 |
Note: The exact MRM transitions may vary slightly depending on the instrument and specific deuteration pattern.[10][15]
Signaling Pathways and Biological Interactions
Currently, there are no well-defined signaling pathways specifically attributed to Sudan II. Its biological effects are primarily associated with its classification as a potential carcinogen.[5][16] The International Agency for Research on Cancer (IARC) has classified Sudan dyes as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited evidence in experimental animals and inadequate data in humans.[5]
The primary concern regarding the biological activity of Sudan dyes revolves around their metabolism. Azo dyes can be metabolized to aromatic amines, which are known to be carcinogenic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sudan II - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. Sudan Dyes in Food [cfs.gov.hk]
- 6. interchim.fr [interchim.fr]
- 7. Sudan II | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Sudan 2 D6 (naphthyl D6) | LGC Standards [lgcstandards.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. Development of a liquid chromatography-tandem mass spectrometry with ultrasound-assisted extraction method for the simultaneous determination of sudan dyes and their metabolites in the edible tissues and eggs of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. SUDAN II | 3118-97-6 [chemicalbook.com]
Methodological & Application
Utilizing Sudan II-d6 as an Internal Standard for Accurate Quantification of Sudan II by LC-MS/MS
Application Note
Introduction
Sudan dyes are a class of synthetic, fat-soluble azo dyes used industrially for coloring plastics, oils, and waxes. Due to their potential carcinogenicity, they are banned as food additives in many countries.[1][2] Regulatory bodies worldwide mandate the monitoring of foodstuffs to prevent their illicit use. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective detection of these banned colorants in complex food matrices.[1][2]
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of quantitative LC-MS/MS methods. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly effective strategy to compensate for these matrix effects and for variations during sample preparation. An ideal SIL-IS co-elutes with the target analyte and exhibits similar ionization behavior, thus correcting for signal fluctuations.
This application note details a robust LC-MS/MS method for the quantification of Sudan II in various food matrices, employing Sudan II-d6 as an internal standard to ensure the highest level of accuracy and reliability.
Principle of the Method
A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction procedure. Both the target analyte (Sudan II) and the internal standard are then co-extracted and analyzed by LC-MS/MS. The chromatographic separation is optimized to resolve Sudan II from other matrix components and potential interferences. Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Sudan II to the peak area of this compound is used for quantification against a calibration curve prepared with known concentrations of Sudan II and a constant concentration of this compound. This ratiometric approach effectively mitigates errors arising from sample loss during preparation and from matrix-induced ionization variability.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water (LC-MS grade), formic acid (FA), ammonium (B1175870) formate.
-
Standards: Sudan II (analytical standard), this compound (internal standard).
-
Extraction: QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate) or Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).[3]
-
Sample Matrices: Spices (e.g., chili powder, paprika), sauces (e.g., tomato sauce, chili sauce), and oils.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Sudan II and this compound in acetonitrile to prepare individual stock solutions. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sudan II by serial dilution of the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a spiking solution.
Sample Preparation: Extraction from a Spice Matrix (e.g., Chili Powder)
-
Weighing: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution (1 µg/mL) to the sample.
-
Hydration: Add 8 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄). Vortex for 30 seconds and centrifuge.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient: A typical gradient starts with a lower percentage of organic phase, ramps up to elute the analytes, and then re-equilibrates.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The precursor and product ions for Sudan II and this compound are monitored. At least two transitions are monitored for each analyte for quantification and confirmation.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Sudan II and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| Sudan II | 277.1 | 121.0 | 25 | 77.0 | 30 |
| This compound | 283.1 | 127.0 | 25 | 77.0 | 30 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Sudan II and the likely deuteration on the dimethylphenyl ring. The transition to m/z 77 (unlabeled phenyl ring) is expected to remain the same.
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | Sudan II |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery (%) | 85 - 110%[4][5] |
| Precision (RSD%) | <15% |
These values are typical for the analysis of Sudan dyes in food matrices and may vary depending on the specific matrix and instrumentation.
Visualization of Experimental Workflow
Signaling Pathway (Logical Relationship)
The use of an internal standard in this method is based on a logical relationship to ensure accurate quantification, not a biological signaling pathway. The diagram below illustrates this relationship.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Sudan II in complex food matrices by LC-MS/MS. This approach effectively compensates for matrix effects and procedural variations, leading to improved accuracy and precision of the analytical results. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for food safety laboratories, researchers, and regulatory agencies involved in the monitoring of illegal food colorants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Sudan Dyes Using Sudan II-d6 as an Internal Standard
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes that are illegally used as food colorants to enhance the color of products like chili powder, palm oil, and various sauces.[1][2] Due to their potential carcinogenicity and genotoxicity, they are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned as food additives in many countries, including the European Union.[2][3][4] The illicit use of these dyes poses a significant risk to public health, necessitating robust and reliable analytical methods for their detection and quantification in food matrices.[2][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the determination of Sudan dyes due to its high sensitivity, selectivity, and ability to detect multiple dyes simultaneously.[1][2][6] To ensure the accuracy and precision of quantitative results, especially in complex food matrices, the use of an isotopically labeled internal standard is crucial.[2][6] This internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects.[2][6]
This application note details a validated LC-MS/MS method for the quantitative analysis of Sudan I, II, III, and IV in food samples using Sudan II-d6 as an internal standard.
Quantitative Data Summary
The performance of LC-MS/MS methods for the analysis of Sudan dyes is characterized by several key validation parameters. The following tables summarize representative quantitative data from various validated methods.
Table 1: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Sudan I | 0.7 | 4 |
| Sudan II | 0.5 | 4 |
| Sudan III | 0.7 | 4 |
| Sudan IV | 1.0 | 10 |
Data compiled from a method validated for chili spices.[7] The LOQs for a method applicable to chili products and edible rose petals were reported as 4 ppb for Sudan I, II, and III, and 10 ppb for Sudan IV. Other methods have reported LOQs for Sudan dyes ranging from 1.5 to 2 mg kg⁻¹ using LC-diode array detection.[7]
Table 2: Recovery Rates in Spiked Samples
| Analyte | Spiking Level (µg/kg) | Recovery (%) | Food Matrix |
| Sudan I | 1, 2, 3 | 88 - 100 | Spices |
| Sudan II | 1, 2, 3 | 89 - 104 | Spices |
| Sudan III | 1, 2, 3 | 89 - 93 | Spices |
| Sudan IV | 1, 2, 3 | 66 - 79 | Spices |
| Sudan I-IV | 15, 100, 300 | 85 - 101 | Hot chilli pepper, tomato sauce, sausage, hard boiled egg yolk |
Recovery data for spices from LC-MS/MS analysis.[7] Recovery rates for various food matrices were determined using a molecularly imprinted solid-phase extraction method followed by HPLC.[8] Another study reported mean recoveries for 11 azo dyes in paprika between 93.8% and 115.2%.[9]
Table 3: Linearity of Calibration Curves
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Sudan I - IV | 0.1 - 25 mg/kg | > 0.99 |
| Sudan I - IV | 25 - 250 µg/L | Not specified |
| Sudan I, II, III, IV | 0.125 - 3.0 mg/kg | Not specified |
Linearity data is often established for validated methods. One study reported linearity over the range of 0.1 - 25 mg/kg.[10] Another study used a calibration range of 25–250 µg/l.[11] Matrix-matched standards for paprika were prepared from 0.125 mg/kg to 3.0 mg/kg.[9]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of Sudan dyes in chili powder using this compound as an internal standard, based on established methodologies.[3][5]
Materials and Reagents
-
Standards: Sudan I, Sudan II, Sudan III, Sudan IV, and this compound (internal standard) reference standards.
-
Solvents: Acetonitrile (B52724) (HPLC grade), n-Hexane (reagent grade), Methanol (B129727) (HPLC grade), Formic acid (reagent grade), Tetrahydrofuran (B95107) (reagent grade).
-
Reagents: Deionized water (resistivity ≥ 18 MΩ·cm).
-
Solid Phase Extraction (SPE): Silica-based SPE cartridges (e.g., Sep-Pak® silica (B1680970), 1 g, 6 mL).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each Sudan dye standard and the internal standard in a suitable solvent like methanol with 10% tetrahydrofuran to create individual stock solutions.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 0.5, 5, 10, 20, 50, and 100 ng/µL).[3]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
-
Homogenization: Homogenize the food sample (e.g., chili powder) to ensure it is representative.
-
Weighing: Accurately weigh approximately 1-2.5 g of the homogenized sample into a 50 mL centrifuge tube.[3][5]
-
Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to the sample.
-
Extraction:
-
Purification (Solid Phase Extraction):
-
Condition a silica SPE cartridge with n-hexane.
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Sudan dyes with a suitable solvent mixture (e.g., n-hexane:diethyl ether).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 1.6 µm, 2.1 mm × 15 cm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is typical.[10][12]
-
Flow Rate: A flow rate between 0.3 - 0.8 mL/min is generally applied.[7][10]
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte and the internal standard to ensure identity confirmation.[5][9]
Table 4: Example MRM Parameters for Sudan Dyes and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) |
| Sudan I | 249.1 | 93.1 | 25 |
| Sudan II | 277.1 | 121.1 | 30 |
| Sudan III | 353.2 | 156.1 | 20 |
| Sudan IV | 381.2 | 224.1 | 22 |
| This compound (I.S.) | 283.0 | 121.0 | 30 |
Note: These are example parameters and must be optimized for the specific instrument used.
Visualizations
Caption: Workflow for the quantitative analysis of Sudan dyes.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of Sudan dyes in various food matrices. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy of the results. This method is suitable for routine monitoring in food safety laboratories to protect consumers from the potential health risks associated with these illegal colorants.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. lcms.cz [lcms.cz]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
Application Notes: Analysis of Sudan II in Food Samples using Sudan II-d6 Internal Standard
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes primarily used for industrial purposes such as coloring plastics, oils, and waxes. Due to their potential carcinogenicity and genotoxicity, they are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are prohibited for use as food additives in many countries, including the European Union and the United States.[1][2][3] However, their low cost and vibrant color have led to fraudulent and illegal use to enhance the appearance of food products like chili powder, paprika, curry pastes, and palm oil.[2][4]
To ensure food safety and compliance with regulations, robust and reliable analytical methods are essential for the detection and quantification of Sudan dyes in various food matrices.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique due to its high sensitivity and selectivity.[7]
The use of an isotopically labeled internal standard is crucial for accurate quantification in complex food matrices.[8][9] These standards, such as Sudan II-d6, have chemical and physical properties nearly identical to the target analyte. Their use compensates for variations in sample preparation, injection volume, and matrix effects, which can cause signal suppression or enhancement, thereby improving the accuracy and precision of the results.[7][8][9][10]
These application notes provide a detailed protocol for the determination of Sudan II in food samples using this compound as an internal standard, primarily by LC-MS/MS.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various validated methods for the analysis of Sudan dyes. While not all studies explicitly used this compound, the data from methods employing other deuterated internal standards provide a strong basis for the expected performance.
| Food Matrix | Analytes | Internal Standard(s) | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Chili Products, Rose Petals | Sudan I, II, III, IV | Sudan I-d5, This compound , Sudan III-d6, Sudan IV-d6 | LC-MS/MS | 4 (for Sudan II) | Not Specified | Not Specified | [11] |
| Palm Oil, Chili Spices | Sudan I, II, III, IV | d6-Sudan III | LC-MS/MS | 1-3 | 66-104 | Not Specified | [12] |
| Spices (Paprika) | 11 Azo Dyes | Sudan I-d5, Sudan IV-d6 | UPLC-MS/MS | < 125 | 93.8-115.2 | 0.8-7.7 | [4][6] |
| Chili Powder | Sudan I, II, III, IV | Not Specified | UPLC-MS/MS | 2.5-200 | Not Specified | Not Specified | [13] |
| Sauces, Cotton Candy, Pickle | 15 Synthetic Dyes | Not Specified | LC-MS/MS | 7-15 | 82-119 | Not Specified | [14] |
| Animal Tissues, Eggs | 6 Sudan Dyes | Not Specified | HPLC-DAD | 12.8-15.0 | 77.2-98.0 | Not Specified | [15] |
| Chili/Curry-based Sauces | Sudan I, II, III, IV | Not Specified | HPLC-PDA | 400-1000 | Not Specified | Not Specified | [16] |
| Powdered Spices | Sudan I, II, III, IV | Not Specified | HPLC-PDA | 3000-4000 | Not Specified | Not Specified | [16] |
Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Performance characteristics can vary based on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols
This section details the methodology for the analysis of Sudan II in food samples using this compound as an internal standard. The protocol is based on common procedures found in the literature, such as extraction with organic solvents followed by LC-MS/MS analysis.[6][10][11]
1. Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC or MS grade), Methanol (B129727) (HPLC or MS grade), Tetrahydrofuran (B95107) (reagent grade), n-Hexane (reagent grade), Water (deionized, resistivity ≥ 18 MΩ·cm).
-
Reagents: Formic acid (reagent grade).
-
Standards: Sudan II (reference standard), this compound (isotope-labeled internal standard).
-
Equipment: Homogenizer, vortex mixer, centrifuge (>5000 x g), nitrogen evaporator, solid-phase extraction (SPE) manifold and cartridges (e.g., Silica (B1680970), 1g, 6 mL), analytical balance, volumetric flasks, pipettes, autosampler vials.
-
Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
2. Standard Solution Preparation
-
Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards of Sudan II and this compound in a suitable solvent (e.g., acetonitrile or a mixture of methanol/CCl4) in separate volumetric flasks.[1][14] Store stock solutions in the dark at 4°C.
-
Intermediate and Working Standard Solutions: Prepare a mixed working standard solution containing Sudan II and a separate working solution for the internal standard (this compound) by diluting the stock solutions with acetonitrile or methanol. These solutions will be used for spiking samples and creating calibration curves.
3. Sample Preparation (Extraction and Clean-up)
The choice of sample preparation method depends on the food matrix. A general procedure for solid samples like spices is outlined below.
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Extraction:
-
Weigh approximately 1-2.5 g of the homogenized sample into a 50 mL centrifuge tube.[1][11]
-
Add a known amount of this compound internal standard solution (e.g., 0.1 mL of a 0.1 µg/mL solution).[10]
-
Add 5-25 mL of an extraction solvent. Acetonitrile is commonly used.[1][4] Alternatively, a mixture of tetrahydrofuran and methanol (4:1, v/v) can be used.[10][11]
-
Vortex or shake vigorously for 10-15 minutes.[1]
-
Centrifuge at >5000 x g for 5-10 minutes.
-
Collect the supernatant (the extract).
-
-
Clean-up (if necessary): For complex matrices, a clean-up step may be required to remove interferences.
-
Solid-Phase Extraction (SPE):
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and partitioning step with acetonitrile and salts (e.g., MgSO4, NaCl), followed by dispersive SPE for clean-up.[17]
-
-
Final Preparation:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition (e.g., methanol or acetonitrile/water mixture).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[12]
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.6 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14]
-
Flow Rate: 0.2-0.8 mL/min.[12]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Column Temperature: 40°C.[12]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[10][11]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for Sudan II and this compound. At least two transitions are typically monitored for each analyte for confirmation.
-
5. Data Analysis and Quantification
-
Identification: The presence of Sudan II is confirmed by comparing the retention time and the ratio of the two selected MRM transitions in the sample to that of a known standard.
-
Quantification: Create a matrix-matched calibration curve by plotting the ratio of the peak area of Sudan II to the peak area of the internal standard (this compound) against the concentration of Sudan II.[4] Calculate the concentration of Sudan II in the samples based on this calibration curve.
Diagrams and Visualizations
Caption: Experimental workflow for Sudan II analysis.
Caption: Analyte identification logic in MS/MS.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. gov.uk [gov.uk]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lcms.cz [lcms.cz]
Application of Sudan II-d6 in the Quantitative Analysis of Spices and Chili Powder
Application Note & Protocol
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes historically used for coloring plastics, oils, and waxes. Due to their intense red-orange color and low cost, they have been illegally used as food additives to enhance the color of spices, such as chili powder and paprika, as well as sauces and oils.[1][2][3] However, Sudan dyes are classified as potential carcinogens by the International Agency for Research on Cancer (IARC) and are therefore banned as food additives in many countries, including the European Union and the United States.[2][4][5]
To protect public health, robust and reliable analytical methods are required for the detection and quantification of Sudan dyes in food products.[6] The most prevalent and accurate methods for this purpose are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or UV-Vis/photodiode array detection (HPLC-UV/PDA).[1][4] A critical component of accurate quantification in these methods is the use of an internal standard. Sudan II-d6, a deuterated analog of Sudan II, serves as an ideal internal standard for the quantification of Sudan II in complex food matrices like spices and chili powder. Its chemical and physical properties are nearly identical to the non-deuterated Sudan II, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The analytical workflow for the determination of Sudan II in spices and chili powder using this compound as an internal standard involves three main stages: sample preparation, chromatographic separation and detection, and data analysis.
-
Sample Preparation: The sample is first homogenized. A known amount of the internal standard, this compound, is added to a measured portion of the sample. The Sudan dyes, along with the internal standard, are then extracted from the food matrix using a suitable organic solvent, most commonly acetonitrile (B52724).[5][6][7] The extract may then undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[4][8]
-
Chromatographic Separation and Detection: The cleaned-up extract is injected into an HPLC or UPLC system. The Sudan dyes and the internal standard are separated on a reverse-phase C18 column.[2][7] Detection is typically performed using a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity.[6] The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Sudan II and this compound.
-
Data Analysis: The concentration of Sudan II in the sample is determined by comparing the peak area ratio of Sudan II to that of the known concentration of the this compound internal standard. This ratio is plotted against a calibration curve prepared with known concentrations of Sudan II and a constant concentration of this compound.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
Reagents and Materials:
-
Spice or chili powder sample
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or Sep-Pak Alumina B)[8]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-2 grams of the homogenized spice or chili powder sample into a 50 mL centrifuge tube.[9][10]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction.[9]
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 5-10 minutes to separate the solid matrix from the solvent extract.[10]
-
Carefully transfer the supernatant (the acetonitrile extract) to a clean tube.
-
For samples with complex matrices, a solid-phase extraction (SPE) cleanup step is recommended.[4][8] Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the Sudan dyes and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.[8][11]
a[Sudan Dyes Analysis Workflow]
References
- 1. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. omicsonline.org [omicsonline.org]
- 4. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. A Validated Quantification of Sudan Red Dyes in Spicery using TLC and a 16-bit Flatbed Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipid Staining Applications of Sudan Dyes in Biological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sudan dyes in lipid staining for biological research. Sudan dyes are a class of lysochrome, or fat-soluble, dyes used to visualize lipids, triglycerides, and lipoproteins in cells and tissues. Their application is fundamental in various research areas, including metabolic studies, pathology, and drug development, for the assessment of lipid accumulation and distribution.
Principle of Sudan Staining
Sudan dyes are non-ionic, lipophilic molecules that physically dissolve in lipid droplets within cells and tissues.[1] This mechanism of action, based on differential solubility rather than chemical bonding, allows for the specific visualization of neutral lipids.[2][3] The intensity of the stain is proportional to the amount of lipid present, enabling a semi-quantitative assessment of lipid content.
Comparative Overview of Common Sudan Dyes
The selection of a specific Sudan dye depends on the research application, the type of lipid being investigated, and the desired color of the stain. The following table summarizes the key characteristics of the most commonly used Sudan dyes for easy comparison.
| Feature | Sudan III | Sudan IV | Oil Red O | Sudan Black B |
| Color of Stain | Orange-Red[4] | Red[5] | Bright Red | Blue-Black[6] |
| Primary Targets | Neutral triglycerides, lipids, and lipoproteins[3] | Neutral triglycerides, lipids, and lipoproteins[5][7] | Neutral lipids (triglycerides and diacylglycerols), cholesterol esters[8] | Phospholipids (B1166683), neutral fats, sterols, lipoproteins[6][9] |
| Solubility | Soluble in ethanol (B145695), isopropanol (B130326), chloroform, toluene[4] | Soluble in ethanol, acetone[10] | Soluble in isopropanol, propylene (B89431) glycol[8][11] | Soluble in ethanol, propylene glycol, acetone[6][12] |
| Absorption Max (nm) | 508-510 (in ethanol/water)[13], 530 (in polar solvents) | 522-529[5] | ~518[8] | 596-605[14] |
| Common Applications | Staining of triglycerides in frozen sections, diagnosis of steatorrhea[3] | Demonstration of triglycerides in frozen sections, staining of atherosclerotic lesions[5][10] | Visualization of intracellular lipid droplets in cell culture and frozen sections, quantification of lipid accumulation[15][8] | Staining of phospholipids in granules of leukocytes (e.g., myeloblasts), general lipid staining[6][9] |
| Sample Type | Frozen sections, fresh smears[3][4] | Frozen sections, fresh specimens[5][10] | Cultured cells, frozen sections[15][16] | Frozen sections, paraffin (B1166041) sections, blood/bone marrow smears[6][17] |
Experimental Workflows and Principles
The following diagrams illustrate the general experimental workflow for lipid staining with Sudan dyes and the underlying principle of lysochrome action.
Detailed Experimental Protocols
The following are detailed protocols for the four major Sudan dyes. Note that incubation times and concentrations may need to be optimized depending on the specific cell or tissue type.
Protocol 1: Sudan III Staining for Neutral Lipids
This protocol is suitable for staining neutral lipids in frozen tissue sections.
Reagents:
-
Sudan III Staining Solution:
-
Saturated Stock Solution: Add excess Sudan III powder (~0.5 g) to 100 mL of 99% isopropanol. Let stand for 2-3 days.[18]
-
Working Solution: Dilute 6 mL of the saturated stock solution with 4 mL of distilled water. Let stand for 5-10 minutes and filter before use. The filtrate is stable for several hours.[4][18]
-
-
Hematoxylin (B73222) solution (e.g., Mayer's) for counterstaining.
-
1% Disodium Phosphate (Na₂HPO₄) or tap water for bluing.
-
Aqueous mounting medium (e.g., glycerin jelly).
Procedure:
-
Cut frozen sections at 8-10 µm and mount on slides.
-
Fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Rinse gently with distilled water.
-
Immerse slides in the filtered Sudan III working solution for 10-30 minutes.[4]
-
Rinse thoroughly with distilled water.
-
Differentiate briefly in 70% ethanol to remove excess stain.
-
Wash in running tap water.
-
Counterstain with hematoxylin for 2-5 minutes.
-
Wash in tap water.
-
"Blue" the nuclei by immersing in 1% Na₂HPO₄ or Scott's tap water substitute, or by washing in tap water.[4]
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Orange-red[4]
-
Nuclei: Blue
Protocol 2: Sudan IV Staining for Triglycerides
This protocol is effective for demonstrating triglycerides in frozen sections.
Reagents:
-
Sudan IV Staining Solution: Dissolve 0.5 g of Sudan IV powder in 100 mL of 70% ethanol. Let the solution stand for 2-3 days before use.[7] Alternatively, a solution of 5g Sudan IV in 500ml 70% Ethanol and 500ml Acetone can be used.[10]
-
70% Ethanol.
-
80% Ethanol for differentiation.[10]
-
Hematoxylin solution for counterstaining.
-
Aqueous mounting medium.
Procedure:
-
Prepare frozen sections (8-10 µm) on slides.
-
Fix in 10% formalin for 10 minutes.
-
Rinse sections in 70% ethanol for 5 minutes.[10]
-
Stain in the Sudan IV solution for 6 minutes, with occasional agitation.[10]
-
Differentiate in 80% ethanol for 3 minutes. Change the ethanol if it becomes heavily colored.[10]
-
Wash thoroughly in running tap water.
-
Counterstain with hematoxylin for 2-3 minutes.
-
Wash in tap water to blue the nuclei.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids/Triglycerides: Deep Red[19]
-
Nuclei: Blue
Protocol 3: Oil Red O Staining for Neutral Lipids in Cultured Cells
This protocol is widely used for visualizing and quantifying lipid droplets in cultured cells.
Reagents:
-
Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
Oil Red O Working Solution: Add 3 parts of the Oil Red O stock solution to 2 parts of distilled water. Let the solution sit for 10 minutes and filter through a 0.2 µm filter or Whatman No. 1 filter paper. The working solution is stable for about 2 hours.[16]
-
10% Formalin or 4% Paraformaldehyde in PBS for fixation.
-
Phosphate Buffered Saline (PBS).
-
Hematoxylin solution for counterstaining.
Procedure:
-
Culture cells on coverslips in a multi-well plate.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.[16]
-
Discard the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.[16]
-
Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
Wash the cells 2-5 times with distilled water.
-
Keep the cells covered in water and view under a microscope.
Expected Results:
-
Lipid Droplets: Bright Red[15]
-
Nuclei: Blue
Protocol 4: Sudan Black B Staining for Phospholipids and Myeloblasts
This protocol is useful for staining a broader range of lipids, including phospholipids, and for differentiating myeloid from lymphoid leukemias.
Reagents:
-
Sudan Black B Staining Solution: Dissolve 0.3-0.7 g of Sudan Black B in 100 mL of absolute ethanol or propylene glycol. If using propylene glycol, heat to 100°C for a few minutes while stirring, then filter.[6][9]
-
Phenol (B47542) Buffer (for some protocols): Dissolve 16 g crystalline phenol in 30 mL absolute ethanol. Add to 100 mL distilled water containing 0.3 g Na₂HPO₄·12H₂O.[9]
-
Working SBB Solution (with buffer): Add 40 mL of phenol buffer to 60 mL of the SBB stock solution.[9]
-
Formalin vapor or 10% formalin for fixation.
-
70% Ethanol or 85% Propylene Glycol for differentiation.[6][9]
-
Nuclear Fast Red or other suitable counterstain.
-
Aqueous mounting medium.
Procedure for Blood/Bone Marrow Smears:
-
Fix air-dried smears in formalin vapor for 10 minutes.[9]
-
Wash gently in water for 5-10 minutes.
-
Immerse slides in the working SBB solution for 1 hour in a covered Coplin jar.[9]
-
Remove and flood the slides with 70% ethanol for 30 seconds, repeating this three times.[9]
-
Rinse in running tap water and air dry.
-
Counterstain with a Romanowsky stain (e.g., Leishman or Giemsa).
Procedure for Tissue Sections:
-
Fix frozen sections in 10% formalin.
-
Wash with distilled water.
-
Immerse in propylene glycol for two changes of 5 minutes each.[6]
-
Stain in the Sudan Black B/propylene glycol solution for 7 minutes with agitation.[6]
-
Differentiate in 85% propylene glycol for 3 minutes.[6]
-
Rinse in distilled water.
-
Counterstain with Nuclear Fast Red for 3 minutes.[6]
-
Wash in tap water, then rinse in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids (including phospholipids): Blue-Black[6]
-
Granules in myeloblasts and promyelocytes: Black[9]
-
Nuclei: Red (with Nuclear Fast Red) or as per the Romanowsky stain.
Troubleshooting Common Issues
-
Weak Staining:
-
Increase incubation time in the dye solution.
-
Ensure the dye solution is not exhausted and is properly prepared and filtered.
-
Check that the appropriate solvent for the dye was used.
-
-
High Background Staining:
-
Ensure adequate differentiation to remove excess dye.
-
Properly wash the sections after staining.
-
Filter the staining solution immediately before use to prevent precipitates.[11]
-
-
Crystal Formation:
-
Filter the staining solution.
-
Ensure the correct solvent concentrations are used.
-
Avoid letting the slides dry out during the staining process.
-
-
Loss of Lipids:
-
Avoid using paraffin-embedded tissues for most lipid stains, as the processing removes lipids.[1]
-
Use frozen sections or fresh smears.
-
Use appropriate fixatives (e.g., formalin) and avoid alcohol-based fixatives before staining.
-
For further assistance, please refer to the specific product datasheets and relevant literature.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. stainsfile.com [stainsfile.com]
- 6. microbenotes.com [microbenotes.com]
- 7. biognost.com [biognost.com]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. laboratorytests.org [laboratorytests.org]
- 10. cvrc.virginia.edu [cvrc.virginia.edu]
- 11. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. stainsfile.com [stainsfile.com]
- 14. interchim.fr [interchim.fr]
- 15. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. biognost.com [biognost.com]
- 19. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols: Preparation of Sudan II-d6 Stock and Working Solutions
Introduction
Sudan II is a synthetic, fat-soluble azo dye.[1][2] Its deuterated isotopologue, Sudan II-d6, serves as an ideal internal standard (I.S.) for the quantitative analysis of Sudan dyes in various matrices, particularly in food safety testing.[3][4] The use of a deuterated internal standard is critical for accurate quantification in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[5]
These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, ensuring accuracy and consistency for researchers, scientists, and drug development professionals involved in analytical testing.
Data Presentation
All quantitative data and key properties for the preparation of this compound solutions are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Compound Name | This compound | [4][6] |
| Synonyms | 1-(2,4-Dimethyl-phenylazo)naphthalene-d6-ol; Sudan II-(naphthyl-d6) | [6] |
| CAS Number | 1014689-15-6 | [6][7] |
| Molecular Formula | C₁₈H₁₀D₆N₂O | [6] |
| Molecular Weight | ~283 g/mol (based on precursor ion in MS analysis) | [3][4] |
| Recommended Solvent | Acetonitrile (B52724) (LC-MS or HPLC Grade) | [3][4][5] |
| Stock Solution Conc. | 100 µg/mL | [3][4] |
| Working Solution Conc. | 0.1 - 1.0 µg/mL | [3][4] |
| Storage (Solid) | -20°C or 4°C, protected from light | [5] |
| Storage (Solutions) | 4°C, in amber vials, protected from light | [3][5] |
| Stability (Stock) | Up to 6 months at 4°C | [5] |
| Stability (Working) | Prepare fresh weekly for optimal results | [5] |
Experimental Protocols
1. Materials and Equipment
-
This compound (solid powder, purity ≥98%)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with screw caps
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
2. Safety Precautions
-
Sudan dyes are classified as potential carcinogens and should be handled with care.[1][8][9]
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.[5]
-
Perform all weighing and solution preparation steps in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of the powder or solvent vapors.
3. Preparation of this compound Stock Solution (100 µg/mL)
This protocol details the preparation of a 100 µg/mL primary stock solution.
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask.
-
Dissolution: Add approximately 20-30 mL of acetonitrile to the flask. Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid.[5]
-
Dilution: Once fully dissolved, carefully add acetonitrile to the flask until the liquid level approaches the calibration mark. Allow the solution to return to room temperature, then use a pipette to adjust the final volume precisely to the 100 mL mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at 4°C, protected from light.[3][5]
4. Preparation of this compound Working Solution (1.0 µg/mL)
This protocol describes the dilution of the stock solution to a typical working concentration.
-
Equilibration: Allow the 100 µg/mL stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Final Volume: Dilute to the calibration mark with acetonitrile.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
Storage: Transfer the working solution to a labeled amber vial. It is recommended to prepare this working solution fresh on a weekly basis to ensure concentration accuracy.[5] Store at 4°C when not in use.
5. Quality Control
-
Purity: The purity of the solid this compound should be confirmed via the supplier's Certificate of Analysis.[5]
-
Concentration Verification: For GMP/GLP compliance, the concentration of the stock solution can be verified using a validated analytical method, such as UV-Vis spectrophotometry or by comparing its response in an LC-MS/MS system against a certified reference material, if available.[5]
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. SUDAN II | 3118-97-6 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
Application Note: Determination of Sudan Dyes in Palm Oil by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous determination of Sudan dyes (I, II, III, and IV) in palm oil using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These synthetic azo dyes are classified as carcinogens and are illegally used to enhance the color of food products.[1][2] The described protocol provides a reliable analytical procedure for food safety monitoring, ensuring compliance with regulatory standards that prohibit the presence of these dyes in foodstuffs.[1][2] The method involves a straightforward sample extraction followed by analysis on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. The validation parameters demonstrate excellent sensitivity, accuracy, and precision, making it suitable for routine analysis in food testing laboratories.
Introduction
Sudan dyes are a group of industrial, fat-soluble azo dyes primarily used for coloring plastics, waxes, and other industrial products.[3] Due to their potential carcinogenicity, their use as food additives is banned in many countries, including the United States and the European Union.[1][4][5] Nevertheless, these dyes have been illicitly used to intensify the red color of palm oil and various spices.[1][4] The illegal adulteration of food products with Sudan dyes poses a significant health risk to consumers.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of Sudan dyes due to its high sensitivity and selectivity.[5][6] This method allows for the accurate detection and quantification of these banned colorants at very low concentrations, even in complex matrices like palm oil. This application note provides a comprehensive protocol for the analysis of Sudan I, II, III, and IV in palm oil, including sample preparation, LC-MS/MS conditions, and method validation data.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water (LC-MS grade), n-hexane, and formic acid.
-
Standards: Certified reference standards of Sudan I, Sudan II, Sudan III, and Sudan IV. Isotopically labeled internal standards such as Sudan I-d5 and Sudan IV-d6 are recommended for improved accuracy.[6]
-
Sample Preparation: Centrifuge tubes (15 mL or 50 mL), vortex mixer, centrifuge.
Sample Preparation
A simple liquid-liquid extraction procedure is employed to isolate the Sudan dyes from the palm oil matrix.
-
Weigh 1.0 g of the palm oil sample into a 15 mL centrifuge tube.
-
Add a known amount of internal standard solution (e.g., Sudan I-d5 and Sudan IV-d6).[6]
-
Add 5 mL of acetonitrile.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 g for 10 minutes.
-
Carefully collect the upper acetonitrile layer, which contains the extracted dyes.
-
The extract can be directly injected into the LC-MS/MS system or further diluted if high concentrations of dyes are expected.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the target Sudan dyes.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm) is suitable for the separation.[4]
-
Mobile Phase: A gradient elution using a mixture of methanol and water, both containing 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, is effective.[2]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[4]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometry (MS/MS):
Data Presentation
The following table summarizes the quantitative performance of the LC-MS/MS method for the determination of Sudan dyes in palm oil, compiled from various studies.
| Analyte | Method Detection Limit (MDL) (ng/mL) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Sudan I | 2.4 | - | 77 - 84 | [4] |
| Sudan II | 4.4 | - | 57 - 62 | [4] |
| Sudan III | 2.0 | 0.3 (mg/kg) | 73 - 92 | [4][8] |
| Sudan IV | 3.7 | 0.3 (mg/kg) | 64 - 76 | [4][8] |
Note: The MDLs were determined in palm oil, while some LOQ values are generalized for edible oils.
Mandatory Visualization
The overall experimental workflow for the determination of Sudan dyes in palm oil is illustrated in the following diagram.
Caption: Workflow for the LC-MS/MS analysis of Sudan dyes in palm oil.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of Sudan dyes I, II, III, and IV in palm oil. The simple sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for the accurate quantification of these illegal food additives at levels relevant to food safety regulations. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and quality control.
References
- 1. Method development and survey of Sudan I-IV in palm oil and chilli spices in the Washington, DC, area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. 18 Year analysis of RASFF notifications on Sudan dye adulterated cases in palm oil (2004 to 2022) and the principles of the technique for its detectio ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00190C [pubs.rsc.org]
Application Notes and Protocols for the Regulatory Analysis of Sudan Dyes Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are synthetic, fat-soluble azo dyes that are illegally used to enhance the color of various food products, such as chili powder, curry paste, and palm oil.[1][2][3][4][5] Due to their potential carcinogenicity, regulatory bodies worldwide have banned their use in foodstuffs.[1][2][6][7] The International Agency for Research on Cancer (IARC) has classified Sudan dyes as Group 3 carcinogens.[7][8][9][10][11] Consequently, robust and reliable analytical methods are crucial for monitoring and enforcing these regulations.
The use of internal standards is a critical component in the accurate quantification of Sudan dyes, as it corrects for variations during sample preparation, injection volume discrepancies, and matrix effects, thereby enhancing the precision and accuracy of the results.[12][13] Isotopically labeled internal standards are considered the gold standard for such analyses due to their chemical and physical similarities to the target analytes.[12][13]
These application notes provide detailed protocols for the analysis of Sudan I, II, III, and IV in food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and utilizing isotopically labeled internal standards.
Experimental Workflow
The overall experimental workflow for the analysis of Sudan dyes in food samples is depicted below.
Figure 1. General experimental workflow for Sudan dye analysis.
Protocol 1: Analysis of Sudan Dyes in Spices (e.g., Chili Powder)
This protocol is adapted from methodologies employing solvent extraction followed by LC-MS/MS analysis.[5][9][10][11][13]
1. Materials and Reagents
-
Standards: Sudan I, II, III, IV, and their corresponding isotopically labeled internal standards (e.g., Sudan I-d5, Sudan IV-d6).[12][13][14][15]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized), Formic acid.[14][15][16]
-
Sample Preparation: Homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm).
2. Standard Solution Preparation
-
Prepare individual stock solutions of each Sudan dye and internal standard in acetonitrile at a concentration of 1 mg/mL.[10][11]
-
From the stock solutions, prepare a mixed working standard solution containing all target Sudan dyes.
-
Prepare a working internal standard solution (e.g., at 1 µg/mL).[15]
3. Sample Preparation
-
Weigh 1-2.5 g of the homogenized spice sample into a 50 mL centrifuge tube.[9][10][15][17]
-
Add a known amount of the internal standard solution (e.g., 20 µL of 1 µg/mL Sudan I-d5 and Sudan IV-d6).[15]
-
Add 10 mL of acetonitrile and vortex for 1 minute, followed by shaking for 10-15 minutes.[9][10][13][15]
-
Centrifuge the sample at a high speed (e.g., >5000 x g) for 5-10 minutes.[14]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For cleaner samples, a dilution with the initial mobile phase may be performed.[14]
4. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent[16] |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 100 mm, 1.8 µm)[16][18] |
| Mobile Phase A | 0.1% Formic acid in Water[16] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[16] |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the dyes, and then return to initial conditions for re-equilibration.[16] |
| Flow Rate | 0.4 - 0.5 mL/min[16][18] |
| Column Temperature | 40-45 °C[16][18] |
| Injection Volume | 5 µL[16] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410)[16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. Data Analysis
-
Create calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of each Sudan dye in the sample using the generated calibration curves.
Protocol 2: Analysis of Sudan Des in Fatty Matrices (e.g., Palm Oil)
This protocol involves a solid-phase extraction (SPE) cleanup step to remove lipids, which can interfere with the analysis.[4][8]
1. Additional Materials
2. Sample Preparation and Extraction
-
Weigh approximately 1 g of the oil sample into a centrifuge tube.[14]
-
Add the internal standard solution.
-
Dissolve the sample in a suitable non-polar solvent like n-hexane.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge with the appropriate solvents (e.g., methanol followed by n-hexane for a C18 cartridge).[8]
-
Load the dissolved sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove fats and oils.
-
Elute the Sudan dyes with a more polar solvent or solvent mixture (e.g., acetonitrile or a mixture of n-hexane and diethyl ether).[14]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase and filter it into an autosampler vial.
4. LC-MS/MS Analysis and Data Processing
-
Follow the same LC-MS/MS conditions and data analysis procedures as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Sudan dyes using internal standard-based methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sudan I | Chili Powder | 1.2 - 1.5 | 4 - 4 | [17][19] |
| Sudan II | Chili Powder | 5.4 | 18 | [17] |
| Sudan III | Chili Powder | 1.8 | 6 | [17] |
| Sudan IV | Chili Powder | 2.1 | 7 | [17] |
| Sudan I | Sauces | 0.2 - 0.5 | 0.4 - 1 | [19] |
| Sudan I-IV | Chili Products | - | 4 - 10 | [14] |
| Multiple Azo Dyes | Turmeric | 0.01 - 0.04 | 0.04 - 0.12 | [20] |
Table 2: Recovery Rates
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Sudan I-IV | Chili Peppers | 2.5, 5, 50 | 89 - 98 | [17] |
| Sudan I-IV | Sauces | - | 51 - 86 | [19] |
| Sudan I-IV | Powdered Spices | - | 89 - 100 | [19] |
| Multiple Azo Dyes | Paprika | - | 93.8 - 115.2 | [13] |
| Sudan I-IV | Animal Tissues & Eggs | 10, 15, 20 | 77.2 - 98.0 | [8][21] |
Signaling Pathway and Logical Relationship Diagrams
The logical decision-making process for handling a sample suspected of Sudan dye contamination is outlined below.
Figure 2. Decision tree for regulatory analysis of Sudan dyes.
Conclusion
The methods outlined provide a robust framework for the regulatory monitoring of Sudan dyes in various food matrices. The use of isotopically labeled internal standards is paramount for achieving the high degree of accuracy and precision required for regulatory enforcement. Laboratories should perform in-house validation of these methods to ensure they meet the specific requirements of their accrediting bodies.[17][19]
References
- 1. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]
- 2. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]
- 3. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scirp.org [scirp.org]
- 6. Sudan Dyes in Food [cfs.gov.hk]
- 7. foodsafetydubai.com [foodsafetydubai.com]
- 8. academic.oup.com [academic.oup.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. fda.gov.tw [fda.gov.tw]
- 15. laborindo.com [laborindo.com]
- 16. agilent.com [agilent.com]
- 17. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 18. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sudan II-d6 Isotopic Exchange Troubleshooting
Welcome to the technical support center for troubleshooting isotopic exchange and other related issues with Sudan II-d6. This resource is designed for researchers, scientists, and drug development professionals to help navigate and resolve common challenges encountered during experiments with this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom in a deuterated compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This is a significant concern because it can compromise the accuracy of quantitative analyses. The loss of the deuterium label can lead to an underestimation of the internal standard concentration, which in turn causes an overestimation of the analyte concentration.[1] It can also create a false positive signal for the unlabeled Sudan II.
Q2: Which hydrogen atoms in this compound are most susceptible to exchange?
A2: Deuterium atoms on the naphthol moiety of this compound are generally stable. However, any deuterium atoms located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group, would be more susceptible to exchange.[1][2] For Sudan II, which has a hydroxyl group, the hydrogen on this group is labile and can readily exchange. While the deuteration in commercially available this compound is typically on the phenyl or naphthyl ring, it is crucial to confirm the labeling position from the certificate of analysis.
Q3: What experimental conditions can promote isotopic exchange of this compound?
A3: Several factors can promote the exchange of deuterium atoms:
-
pH: Acidic or basic solutions can catalyze the H/D exchange.[1][3] For azo dyes, the stability can be pH-dependent.[4]
-
Temperature: Elevated temperatures can increase the rate of isotopic exchange.[5]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.[6] The use of deuterated mobile phases in LC-MS can also lead to exchange.[7][8]
-
Catalysts: The presence of certain metal catalysts can facilitate H/D exchange.[9]
Q4: My chromatogram shows a shifting retention time for this compound compared to Sudan II. Is this related to isotopic exchange?
A4: Not necessarily. It is a known phenomenon that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[2][10] This chromatographic shift is a separate issue from isotopic exchange but can also affect analytical accuracy by exposing the analyte and internal standard to different matrix effects.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
You are observing poor reproducibility, or your quantitative results for the target analyte are unexpectedly high. This could be due to the isotopic exchange of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Appearance of Unlabeled Sudan II Peak in Blank Samples
You are detecting a peak for unlabeled Sudan II when analyzing a blank matrix spiked only with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination of this compound Standard | 1. Verify Purity: Request a certificate of analysis from the supplier to confirm the isotopic and chemical purity of the standard.[2] 2. Analyze Standard: Prepare a fresh solution of the this compound standard in a suitable solvent and analyze it by LC-MS/MS to check for the presence of unlabeled Sudan II. The response for the unlabeled analyte should be minimal.[1] |
| In-source Back-Exchange | 1. Optimize MS Source Conditions: Isotopic exchange can sometimes occur in the mass spectrometer's ion source.[11] Experiment with source parameters such as temperature and gas flows to minimize this effect. 2. Use a Different Ionization Technique: If available, try a different ionization method (e.g., APCI instead of ESI) to see if the in-source exchange is reduced. |
| Isotopic Exchange During Sample Preparation | 1. pH Control: Ensure the pH of your sample and extraction solvents is neutral.[1] 2. Temperature Control: Keep samples cool during preparation and storage.[6] 3. Solvent Choice: Use aprotic solvents where possible and minimize the time the sample spends in protic solvents.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Given Solvent
This protocol provides a framework for evaluating the stability of this compound and monitoring for isotopic exchange in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the solvent of interest (e.g., methanol, acetonitrile, or a buffered solution) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light.[12]
-
-
Preparation of Working Solutions and Storage:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).[12]
-
-
Analysis Schedule:
-
Analyze the samples at an initial time point (T=0) and at specified intervals (e.g., 1, 3, 7, 14, and 30 days).[12]
-
-
Data Analysis:
-
Use LC-MS/MS to monitor the peak area of this compound and any potential signal for unlabeled Sudan II at each time point.
-
A decrease in the this compound peak area and a corresponding increase in the Sudan II peak area over time indicates isotopic exchange.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a stability experiment as described in Protocol 1, illustrating how to identify and quantify isotopic exchange.
| Storage Condition | Time (Days) | This compound Peak Area | % this compound Remaining | Unlabeled Sudan II Peak Area |
| -20°C in ACN | 0 | 1,000,000 | 100% | < 500 (noise) |
| 30 | 995,000 | 99.5% | < 500 (noise) | |
| RT in ACN | 0 | 1,000,000 | 100% | < 500 (noise) |
| 30 | 980,000 | 98.0% | 1,500 | |
| RT in pH 4 Buffer | 0 | 1,000,000 | 100% | < 500 (noise) |
| 30 | 850,000 | 85.0% | 150,000 | |
| RT in pH 9 Buffer | 0 | 1,000,000 | 100% | < 500 (noise) |
| 30 | 920,000 | 92.0% | 80,000 |
ACN: Acetonitrile, RT: Room Temperature
Signaling Pathways and Logical Relationships
Factors Influencing Isotopic Exchange
The stability of the deuterium label on this compound is influenced by a combination of chemical and environmental factors. Understanding these relationships is key to minimizing exchange.
Caption: Factors influencing the isotopic exchange of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Usefulness of the hydrogen--deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Quantification Accuracy with Sudan II-d6
Welcome to the technical support center for utilizing Sudan II-d6 in your analytical workflows. This resource is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of quantitative analysis. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is the deuterated form of Sudan II, a synthetic azo dye. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS).[1] An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, including calibrators and unknowns.[2][3] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[2][4][5] Deuterated standards are considered the gold standard because they are chemically almost identical to the analyte, meaning they behave very similarly during the analytical process.[6]
Q2: What are the most common analytical challenges when using deuterated internal standards like this compound?
The most frequently encountered issues include:
-
Isotopic Exchange: The potential loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[7]
-
Chromatographic Shift: The deuterated standard and the target analyte may have slightly different retention times, a phenomenon known as the isotope effect.[6][7][8]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.[7][9]
-
Purity Issues: The deuterated standard could contain the unlabeled analyte or other impurities.[7]
-
Variable Extraction Recovery: There may be differences in the extraction efficiency between the analyte and the internal standard.[7]
Q3: What are matrix effects and how can this compound help mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), both of which can significantly compromise the accuracy and sensitivity of a method.[6] Because deuterated internal standards like this compound are chemically very similar to their non-deuterated counterparts, they co-elute and experience nearly identical matrix effects.[6] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound for quantitative analysis.
| Problem | Potential Causes | Recommended Solutions |
| Poor Reproducibility of Analyte/Internal Standard Area Ratio | Inconsistent sample preparation, pipetting errors, or variable matrix effects across different samples. | Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure consistent technique. Evaluate matrix effects across multiple lots of the biological matrix.[6] |
| Analyte and this compound Do Not Co-elute | The "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[6] This can be exacerbated by the analytical column or mobile phase conditions. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or temperature to improve co-elution. Consider using a column with lower resolution to ensure the analyte and internal standard elute together.[8] |
| Unexpectedly High or Low Analyte Concentrations | This could be due to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression or enhancement.[7] It could also indicate isotopic exchange or contamination of the internal standard with the unlabeled analyte.[7][8] | Verify the co-elution of the analyte and internal standard.[8] Perform a matrix effect evaluation to check for differential effects. Assess the isotopic purity of the this compound standard.[7] |
| Variable Internal Standard Response Across a Run | This may be caused by instability of the internal standard in the sample matrix or processed sample, or by instrument drift. | Conduct stability assessments of this compound in the biological matrix and in the final extract under typical storage and bench-top conditions.[10] Ensure the mass spectrometer is properly calibrated and stable throughout the analytical run. |
| Isotopic Exchange (Loss of Deuterium) | The position of the deuterium labels on the molecule can influence their stability. Storage or analysis in acidic or basic solutions can also promote exchange.[7] | Confirm the location of the deuterium labels on the this compound molecule. Avoid harsh pH conditions during sample preparation and storage. To test for this, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis time and monitor for an increase in the unlabeled compound.[8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment is crucial to determine if components in the sample matrix are interfering with the ionization of the analyte and internal standard.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Prepare a solution containing the analyte (Sudan II) and the internal standard (this compound) in a clean solvent (e.g., acetonitrile) at a known concentration.
- Set B (Post-Extraction Spike): Take at least six different lots of a blank matrix (e.g., plasma, urine), and process them through your entire sample preparation procedure. After the final extraction step, spike the analyte and internal standard into the clean extract at the same concentration as in Set A.[6]
- Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A and B.[6]
2. Analyze the Samples:
- Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
3. Calculate Matrix Effect (ME) and Recovery (RE):
- Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [6]
- An ME of 100% indicates no matrix effect.
- An ME < 100% indicates ion suppression.
- An ME > 100% indicates ion enhancement.
- Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
- Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
Example Data:
| Sample Set | Analyte (Sudan II) Peak Area | Internal Standard (this compound) Peak Area |
| Set A (Neat) | 1,500,000 | 1,600,000 |
| Set B (Post-Spike) | 900,000 | 950,000 |
| Set C (Pre-Spike) | 750,000 | 800,000 |
Calculations based on example data:
-
Analyte ME: (900,000 / 1,500,000) * 100 = 60% (Significant ion suppression)
-
IS ME: (950,000 / 1,600,000) * 100 = 59.4% (Similar ion suppression to the analyte)
-
Analyte Recovery: (750,000 / 900,000) * 100 = 83.3%
-
IS Recovery: (800,000 / 950,000) * 100 = 84.2%
Protocol 2: Assessment of Internal Standard Purity
This protocol helps to determine if the deuterated internal standard is contaminated with the unlabeled analyte.
1. Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte. 2. Spike with Internal Standard: Add this compound at the concentration typically used in your assay.[7] 3. Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte (Sudan II).[7] 4. Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher response suggests significant contamination of the internal standard.[7]
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Strategies to prevent degradation of Sudan II-d6 during analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analysis of Sudan II-d6. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it should be stored as a solid in a cool, dry, and dark place.[1][2] Stock solutions should be stored at 4°C in amber vials or containers wrapped in foil to protect them from light.[3][4] It is recommended to prepare fresh working solutions from the stock solution for each analysis.
Q2: Which solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in a variety of organic solvents. Acetonitrile (B52724) is commonly used for preparing internal standard stock solutions for LC-MS/MS analysis.[4] Other suitable solvents include methanol (B129727), ethanol, acetone, and hexane.[3][5] For stock solutions used in HPLC-UV analysis, methanol or a mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v) can be used.[6] It is crucial to use high-purity, HPLC, or LC-MS grade solvents.
Q3: My this compound signal is decreasing with each injection. What could be the cause?
A3: A decreasing signal over a series of injections can be attributed to several factors:
-
Adsorption: this compound, being a lipophilic molecule, can adsorb to plastic surfaces of vials and tubing. It is advisable to use glass or polypropylene (B1209903) vials to minimize this effect.[7]
-
In-solution Instability: If the working solution has been stored for an extended period or exposed to light and elevated temperatures, degradation may have occurred. Always use freshly prepared dilutions.
-
Column Contamination: The analytical column may accumulate matrix components from previous injections, affecting the chromatography and signal intensity. A proper column wash between injections is recommended.
-
Instrumental Drift: The mass spectrometer or detector response may drift over time. The use of an internal standard like this compound is intended to correct for this; however, significant drift should be investigated.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be their origin?
A4: The presence of unexpected peaks could indicate:
-
Degradation Products: Exposure to heat, light, or incompatible chemicals can lead to the degradation of this compound. The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond, which can result in the formation of aromatic amines.[7]
-
Contaminants: The peaks may originate from contaminated solvents, sample matrix, or leaching from plasticware.
-
Isotopic Impurities: The deuterated standard may contain a small percentage of the non-deuterated Sudan II.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Troubleshooting Step: Although Sudan II is a neutral molecule, the pH of the mobile phase can influence interactions with the stationary phase. Ensure the mobile phase is within the optimal pH range for the column (typically pH 2-8 for C18 columns).
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase.
-
Troubleshooting Step: Active sites on the silica (B1680970) backbone of the column can cause tailing. Using a highly deactivated, end-capped column can mitigate this. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but this is less common in modern chromatography.
-
-
Possible Cause 3: Column Overload.
-
Troubleshooting Step: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.
-
Issue 2: High Background Noise or Baseline Instability
-
Possible Cause 1: Contaminated Mobile Phase or Solvents.
-
Troubleshooting Step: Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use.
-
-
Possible Cause 2: Detector Lamp Issue (for UV-Vis).
-
Troubleshooting Step: The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.
-
-
Possible Cause 3: MS Source Contamination.
-
Troubleshooting Step: The electrospray ionization (ESI) source can become contaminated with non-volatile matrix components. Clean the source according to the manufacturer's instructions.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Quantitatively transfer it to a 100 mL amber volumetric flask.
-
Dissolve the compound in a small amount of acetonitrile by sonicating for 5-10 minutes.
-
Dilute to the mark with acetonitrile.
-
Store at 4°C in the dark.[4]
-
-
Working Internal Standard Solution (0.1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile. This solution is ready for spiking into samples.[4]
-
Protocol 2: Sample Extraction for Sudan Dye Analysis from Chili Powder
-
Weigh 2.5 g of the homogenized chili powder sample into a 50 mL centrifuge tube.
-
Spike with the appropriate volume of the this compound working solution.
-
Add 30 mL of an extraction solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).[6]
-
Heat the tube at 40°C for 30 minutes, vortexing for 1 minute every 5 minutes.[6]
-
Centrifuge the sample.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.[6]
Data Presentation
Table 1: Recommended Solvents for Sudan Dye Stock Solutions
| Solvent/Solvent Mixture | Analyte(s) | Concentration | Storage Temperature | Reference |
| Methanol | Sudan I, Sudan II | 1 mg/mL | 4°C | [3] |
| Ethyl Acetate | Sudan III, Sudan IV | 1 mg/mL | 4°C | [3] |
| Acetone/Dichloromethane/Methanol (3:2:1, v/v/v) | Sudan Dyes I-IV, Para Red | 100 mg/L | 4°C | [6] |
| Acetonitrile | Sudan I-d5, this compound, Sudan III-d6, Sudan IV-d6 | ~100 µg/mL | 4°C | [4][8] |
Table 2: Example HPLC and LC-MS/MS Conditions for Sudan Dye Analysis
| Parameter | HPLC-UV[6] | LC-MS/MS[4] |
| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) | CORTEC C18 (150 mm x 2.1 mm, 1.6 µm) |
| Mobile Phase | Acetonitrile/Methanol (80:20, v/v) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Elution | Isocratic | Gradient |
| Flow Rate | 1 mL/min | Not specified, typical for UHPLC is 0.2-0.5 mL/min |
| Column Temperature | 40°C | Not specified |
| Detection | UV-Vis at 506 nm | ESI in positive MRM mode |
| Injection Volume | 25 µL | 5 µL |
Visualizations
Caption: General workflow for the analysis of Sudan dyes in a food matrix.
Caption: Simplified degradation pathway for this compound.
References
Technical Support Center: Sudan II-d6 Purity and Analytical Results
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Sudan II-d6 purity on analytical results. This compound is a deuterated stable isotope-labeled internal standard, critical for the accurate quantification of the illegal food additive Sudan II.[1] Its purity is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a peak for unlabeled Sudan II in my this compound standard solution?
A: This is likely due to the isotopic purity of your this compound standard. No deuterated standard is 100% enriched. The presence of the unlabeled analyte (d0) is a common impurity. The key is to assess if the level of this impurity will impact the quantification of Sudan II in your samples, especially at the lower limit of quantification (LOQ).
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): The CoA for your this compound standard should specify its isotopic purity and the percentage of the d0 (unlabeled) analogue.
-
Inject a High Concentration of IS: Inject a concentrated solution of your this compound internal standard (IS) and monitor the mass transition for the native Sudan II analyte. This will confirm the presence and relative abundance of the d0 impurity.
-
Assess Contribution to Analyte Signal: Calculate the contribution of the d0 impurity from the IS to the total analyte signal in your lowest calibration standard. If this contribution is significant (e.g., >5%), it can bias your results and affect the linearity of your assay.[2]
Q2: My calibration curve for Sudan II is non-linear at low concentrations. Could the internal standard be the cause?
A: Yes, this is a classic symptom of significant isotopic contribution from the internal standard to the analyte signal. At low analyte concentrations, the signal from the d0 impurity in the this compound becomes a significant portion of the total measured analyte response, causing a deviation from linearity.[2]
Troubleshooting Steps:
-
Verify Isotopic Purity: As in Q1, confirm the level of unlabeled Sudan II in your this compound standard.
-
Reduce IS Concentration: Lowering the concentration of the internal standard added to your samples can mitigate this issue. However, you must ensure the IS response remains sufficient for reliable detection across the entire calibration range.
-
Use a Higher Purity Standard: If available, switch to a this compound standard with a higher degree of isotopic enrichment.
-
Mathematical Correction: Advanced data processing can sometimes be used to subtract the known contribution of the d0 impurity, but this requires careful validation.
Q3: I am seeing multiple peaks in my chromatogram for a pure this compound standard. What could be the problem?
A: Multiple peaks from a single standard can indicate either chemical impurities or chromatographic issues.[3]
Troubleshooting Steps:
-
Check for Chemical Impurities: The CoA should list the chemical purity. Impurities could be related synthesis byproducts or degradation products. If possible, use a high-resolution mass spectrometer to investigate the mass-to-charge ratio of the unexpected peaks to help identify them.
-
Evaluate Chromatography:
-
Injection Solvent: Ensure the sample solvent is as weak as or weaker than your initial mobile phase.[4] Injecting in a strong solvent can cause peak distortion and splitting.
-
Column Health: The column may be fouled or overloaded.[3] Try flushing the column or replacing it with a new one.
-
Method Issues: A gradient that is too steep or an unsuitable mobile phase can sometimes lead to peak splitting.
-
Purity and Its Impact on Quantification
The purity of this compound can be categorized into two main types: chemical purity and isotopic purity. Both are critical for accurate analytical results.
-
Chemical Purity: Refers to the percentage of the material that is Sudan II (in its deuterated form), exclusive of any other chemical entities. Impurities can lead to extraneous peaks that may interfere with the analyte or other components in the sample.
-
Isotopic Purity: Refers to the percentage of the Sudan II molecules that are correctly labeled with six deuterium (B1214612) atoms (d6). The remainder often consists of molecules with fewer deuterium atoms (d5, d4, etc.) and, most importantly, the unlabeled (d0) Sudan II.[5]
The ideal internal standard is a stable isotope-labeled version of the analyte because it has nearly identical chemical and physical properties, meaning it will behave similarly during sample extraction, cleanup, and chromatographic analysis.[1][6]
Logical Flow: Troubleshooting Purity-Related Issues
The following diagram illustrates a logical workflow for diagnosing analytical problems potentially caused by the purity of your this compound internal standard.
Caption: Workflow for troubleshooting internal standard issues.
Quantitative Data Summary
When evaluating a this compound standard, the Certificate of Analysis (CoA) is the primary source of quantitative data. Below is a template table summarizing the critical information to look for.
| Parameter | Typical Specification | Implication of Deviation |
| Chemical Purity (by HPLC/UPLC) | > 98% | Lower purity can introduce interfering peaks and lead to inaccurate IS concentration. |
| Isotopic Purity (by MS) | > 98% | Lower purity means a higher percentage of unlabeled (d0) analyte, which can bias results. |
| Unlabeled (d0) Content | < 0.5% | Higher content directly impacts accuracy and linearity at low analyte concentrations. |
Note: These are typical values. Always refer to the specific requirements of your validated method.
Experimental Protocols
Accurate determination of Sudan dyes is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Example Protocol: Determination of Sudan II in Chili Powder by LC-MS/MS
This protocol is a generalized example. Specific parameters must be optimized and validated for your laboratory's instrumentation and matrices.
1. Sample Preparation (Extraction)
-
Weigh 1.0 g of homogenized chili powder into a 50 mL centrifuge tube.[7]
-
Add 100 µL of the this compound internal standard solution (concentration should be optimized based on the expected analyte range).
-
Add 10 mL of acetonitrile.[8]
-
Vortex for 1 minute, then shake vigorously for 30 minutes.
-
Centrifuge at >5000 x g for 10 minutes.[7]
-
Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.[7]
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL[7] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[7] |
| MS/MS Transitions | Sudan II: Q1: 277.1 -> Q3: 121.1 (Quantifier), 93.1 (Qualifier) |
| This compound: Q1: 283.1 -> Q3: 121.1 (Quantifier)[7] |
Note: Specific m/z transitions should be optimized for your instrument.[7]
Workflow for Method Implementation
The following diagram outlines the key stages from receiving a standard to reporting results.
Caption: Standard workflow for quantitative analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. halocolumns.com [halocolumns.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. lcms.cz [lcms.cz]
Best practices for handling and storing deuterated standards
Technical Support Center: Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1]
Q2: How does moisture affect deuterated standards?
A2: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere.[1] This is problematic as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen from water, compromising the isotopic purity of the standard.[1] To minimize moisture, handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon) and use glassware that has been thoroughly dried.[1][4]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton from the surrounding environment, such as from solvent molecules or atmospheric moisture.[1][5] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[1][5]
Prevention Strategies:
-
Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic aqueous solutions, as these can catalyze the exchange.[2][6] High-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are generally recommended.[2]
-
Control pH: The rate of exchange is highly pH-dependent.[5] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[7]
-
Control Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5] Keep samples and standards cooled.[7]
-
Stable Label Positioning: Deuterium labels should not be on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines) as they are highly prone to exchange.[6][8] Labels on carbons adjacent to carbonyl groups can also be susceptible.[6] Whenever possible, opt for standards with deuterium labels on stable positions or consider using ¹³C or ¹⁵N labeled standards, which are not susceptible to chemical exchange.[5][8]
Q4: How can I verify the isotopic and chemical purity of my deuterated standard?
A4: The purity of deuterated standards should be verified upon receipt and periodically.[2] High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the position of deuterium labels and assess isotopic purity.[2] High-performance liquid chromatography (HPLC) can be used to assess chemical purity.[2] For reliable results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[9]
Troubleshooting Guides
Problem: My deuterated internal standard (IS) signal is inconsistent or decreasing over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Review the storage conditions. Ensure the standard is protected from light and stored at the correct temperature.[3] 2. Prepare a fresh working solution from the stock solution.[3] If the issue persists, prepare a new stock solution. |
| Adsorption to Container | 1. The standard may be adsorbing to the walls of the storage vial, especially at low concentrations. 2. Use silanized glass vials to minimize adsorption.[3] 3. Prepare working solutions fresh before each use.[3] |
| Incomplete Dissolution | 1. Ensure the standard is completely dissolved. Vortex and sonicate the solution.[3] 2. Visually inspect the solution for any particulate matter before use.[3] |
| Isotopic Exchange | 1. The deuterium label may be unstable in your sample matrix or solvent.[10] 2. Conduct an incubation study by spiking the IS into a blank matrix and analyzing it over time to check for an increase in the non-labeled compound signal.[10][11] |
Problem: I am observing a peak for the unlabeled analyte in my internal standard solution.
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity | 1. The deuterated standard may contain the unlabeled analyte as an impurity.[10] This is particularly problematic at the lower limit of quantification (LLOQ).[9] 2. Review the Certificate of Analysis (CoA) for the specified isotopic purity.[10] 3. Perform a purity check by analyzing the IS solution alone to quantify the contribution of the unlabeled analyte.[6] The response should be less than 20% of the LLOQ response for the analyte.[6] |
| H-D Back-Exchange | 1. The deuterium label is exchanging with protons from the solvent or matrix, converting the IS into the unlabeled analyte.[10] 2. Evaluate your sample preparation conditions (pH, temperature, solvent) to minimize exchange.[5][7] |
Problem: My deuterated standard elutes at a slightly different retention time than my analyte.
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | 1. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[10] 2. This can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement.[10] 3. Solutions: a. Verify co-elution by overlaying chromatograms.[10] b. Adjust chromatography by using a column with lower resolution to ensure they elute as a single peak.[10] c. Consider using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts.[10] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a deuterated internal standard stock solution from a solid (lyophilized) form.
-
Equilibration: Allow the sealed vial containing the lyophilized standard to equilibrate to room temperature for at least 30 minutes before opening.[1] This prevents condensation of atmospheric moisture onto the cold solid.[1]
-
Weighing: If not supplied in a pre-weighed format, accurately weigh the desired mass of the standard using a calibrated analytical balance under an inert atmosphere (e.g., in a glove box).[1]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom.[2] Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., methanol, acetonitrile) to a Class A volumetric flask containing the weighed standard to achieve the desired 1 mg/mL concentration.[2][3]
-
Dissolution: Gently vortex or sonicate the flask for a few minutes to ensure the standard is completely dissolved.[2][7] Visually inspect for any remaining solid particles.[7]
-
Homogenization: Once dissolved, dilute to the calibration mark with the solvent.[7] Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[7]
-
Storage: Transfer the stock solution to a pre-labeled, amber, tightly sealed vial and store at the recommended temperature, typically -20°C.[2][7]
Protocol 2: Assessment of Isotopic Stability (H-D Exchange)
This protocol is designed to evaluate the stability of a deuterated standard under specific experimental conditions.
-
Prepare Sample Sets:
-
Set A (Time Zero): Spike a known concentration of the deuterated IS into your analytical matrix (e.g., plasma). Immediately process this sample using your standard extraction procedure and analyze it.[7]
-
Set B (Test Condition): Spike the same concentration of the deuterated IS into the matrix. Subject this sample to the conditions you wish to test (e.g., let it sit at room temperature for 4 hours, store in the autosampler at 4°C for 24 hours).[7]
-
-
Analysis: After the incubation period, process and analyze Set B using the same LC-MS/MS method as Set A.[7]
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the Set B response may indicate degradation.[7]
-
Monitor the mass transition for the unlabeled analyte in both sets. A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates that H-D back-exchange is occurring.[10][11]
-
Visualizations
Caption: Workflow for receiving and preparing deuterated standard stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Performance of Sudan II-d6 in Analytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. In the realm of food safety and chemical analysis, the use of isotopically labeled internal standards is a cornerstone of robust analytical method validation, particularly for techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of analytical methods for the detection of Sudan dyes, with a specific focus on the validation of these methods using Sudan II-d6 as an internal standard.
Sudan dyes are synthetic, fat-soluble azo dyes that are banned as food additives in many countries due to their potential carcinogenicity.[1] Their illegal use as colorants in various food products necessitates highly sensitive and selective analytical methods for their detection and quantification to ensure consumer safety.[1] LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for a validated LC-MS/MS method.[1] It helps to correct for variations that can occur during sample preparation and instrumental analysis, thereby significantly improving the accuracy and precision of the results.[1] An internal standard is added in a known amount to both the calibration standards and the samples. Since the internal standard is chemically and physically similar to the analyte, any variations in the analytical process will affect both the analyte and the internal standard equally, allowing for more accurate quantification.[1]
Comparative Analysis of Analytical Method Performance
The choice of analytical method and the use of an appropriate internal standard have a significant impact on the reliability of the results. The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the analysis of Sudan dyes. This includes methods employing deuterated internal standards, such as this compound, and methods without an internal standard to highlight the advantages of its use.
| Method Validation Parameter | Method with this compound as Internal Standard | Method with Other Deuterated Internal Standards (e.g., Sudan I-d5, Sudan III-d6, Sudan IV-d6) | Method without Internal Standard |
| Linearity (r²) | ≥ 0.9998[2] | ≥ 0.9998[2] | Not explicitly stated, but good linearity is a general requirement for validated methods. |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg[2] | 2.8 - 3.6 µg/kg for Sudan II[3] | Not explicitly stated, but likely higher than methods with internal standards. |
| Limit of Quantification (LOQ) | 0.04 - 0.12 mg/kg[2] | 4 ppb for Sudan I, II, and III; 10 ppb for Sudan IV[4] | 9.5 - 12.8 µg/kg for Sudan II[3] |
| Accuracy (Recovery) | 96.0 - 102.6%[2] | 85 - 101%[5] | 80 - 100%[3] |
| Precision (RSD%) | 0.16 - 2.01%[2] | < 10% | < 10%[3] |
Experimental Protocols
A validated analytical method requires a detailed and reproducible experimental protocol. The following is a general workflow and specific parameters for the analysis of Sudan dyes using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Extraction:
-
Weigh approximately 1 g of the homogenized sample into a 50-mL centrifuge tube.[4]
-
Add a known amount of the this compound internal standard solution.[4]
-
Add 5 mL of a tetrahydrofuran:methanol (4:1, v/v) solution and mix thoroughly.[4]
-
The sample can be subjected to ultrasonic assistance to improve extraction efficiency.[3]
-
-
Purification:
-
The extracted solution is then purified using solid-phase extraction (SPE).[4]
-
A silica-based SPE cartridge is commonly used.[4]
-
The cartridge is first conditioned with n-hexane.[4]
-
The sample extract is loaded onto the cartridge, and the eluent containing the analytes and internal standard is collected.[4]
-
LC-MS/MS Analysis
-
Liquid Chromatograph:
-
Column: A C18 column is typically used, for example, a CORTEC C18, 1.6 µm, 2.1 mm × 15 cm or equivalent.[4]
-
Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, water, and formic acid is common.[4]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[5]
-
Injection Volume: 5 µL.[4]
-
-
Tandem Mass Spectrometer:
-
Ion Source: Electrospray ionization (ESI) is used.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Specific Parameters for this compound:
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Sudan dyes in food samples using an internal standard and LC-MS/MS.
Caption: General workflow for the LC-MS/MS analysis of Sudan dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. iris.unito.it [iris.unito.it]
A Researcher's Guide to Internal Standards in Azo Dye Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the precise quantification of azo dyes, a class of synthetic colorants, is of paramount importance due to their potential health risks, including carcinogenicity. This guide provides a comparative analysis of Sudan II-d6 and other common internal standards used in the chromatographic analysis of these dyes, supported by experimental data to inform method development and validation.
Internal standards are crucial in analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations during sample preparation, injection volume differences, and matrix effects.[1][2] The ideal internal standard is a stable isotope-labeled version of the analyte, as its chemical and physical properties closely mirror the target compound, ensuring accurate quantification.[1]
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is a critical step that significantly influences the reliability of analytical results. While using a specific stable isotope-labeled internal standard for each analyte is the gold standard, practical limitations such as cost and availability often lead to the use of a single, structurally similar internal standard for a group of analytes.[1] This section compares the performance of various deuterated Sudan dyes as internal standards.
The following table summarizes key performance metrics for the analysis of Sudan dyes using different internal standards. The data is compiled from various studies and presented to facilitate a comparative assessment.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Analytical Method |
| This compound | Sudan I, II, III, IV | Chili Products, Edible Rose Petals | - | 4 ppb (for Sudan II) | LC-MS/MS |
| Sudan I-d5 | Sudan I, II, III, IV | Chili Products, Edible Rose Petals | - | 4 ppb (for Sudan I) | LC-MS/MS |
| Sudan I-d5 | 11 Azo Dyes (including 7 Sudan dyes) | Paprika | 93.8 - 115.2 | < 0.125 mg/kg | UPLC-MS/MS |
| Sudan III-d6 | Sudan I, II, III, IV | Chili Products, Edible Rose Petals | - | 4 ppb (for Sudan III) | LC-MS/MS |
| Sudan IV-d6 | Sudan I, II, III, IV | Chili Products, Edible Rose Petals | - | 10 ppb (for Sudan IV) | LC-MS/MS |
| Sudan IV-d6 | 11 Azo Dyes (including 7 Sudan dyes) | Paprika | 93.8 - 115.2 | < 0.125 mg/kg | UPLC-MS/MS |
Note: The limits of quantification for Sudan II, I, III, and IV were established in a method utilizing a suite of corresponding deuterated internal standards, including this compound.[3]
Experimental Protocols
Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are representative methodologies for the analysis of Sudan dyes in food matrices using internal standards.
Protocol 1: Analysis of Sudan Dyes in Chili Products and Edible Rose Petals by LC-MS/MS[3]
-
Sample Preparation:
-
Extraction: Homogenized samples are extracted with an appropriate solvent.
-
Purification: The extract undergoes a purification step to remove interfering matrix components.
-
-
Internal Standard Spiking: A known amount of the internal standard solution (containing Sudan I-d5, this compound, Sudan III-d6, and Sudan IV-d6) is added to the sample extract.
-
LC-MS/MS Analysis:
-
An aliquot of the spiked sample solution is injected into the LC-MS/MS system.
-
The analytes and internal standards are separated on a C18 column.
-
Detection and quantification are performed using tandem mass spectrometry, monitoring specific precursor and product ion transitions for each compound.[3]
-
Protocol 2: Analysis of Azo Dyes in Spices by UPLC-MS/MS[4][5]
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
Workflow for Dye Analysis Using an Internal Standard
The following diagram illustrates the typical workflow for the quantitative analysis of dyes in a sample matrix using an internal standard.
Caption: General workflow for dye analysis with an internal standard.
This guide provides a foundational comparison of this compound with other isotopically labeled internal standards for dye analysis. The choice of internal standard should be based on the specific analytes of interest, the sample matrix, and the analytical instrumentation available, with the ultimate goal of achieving accurate and reliable quantification.
References
Cross-Validation of Analytical Methods for Sudan Dye Analysis Utilizing Sudan II-d6 as an Internal Standard
The illegal adulteration of food products with Sudan dyes, a class of industrial azo dyes, poses a significant health risk due to their carcinogenic properties.[1][2] Consequently, robust and reliable analytical methods are imperative for the accurate detection and quantification of these compounds in various food matrices to ensure consumer safety.[3] This guide provides a comparative overview of validated analytical methodologies, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Sudan dyes. A critical aspect of a robust analytical method is the use of an appropriate internal standard to correct for analytical variability.[4] Stable isotope-labeled (SIL) internal standards, such as Sudan II-d6, are considered the gold standard in quantitative analysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus providing higher accuracy and precision.[5]
Comparative Analysis of LC-MS/MS Method Performance
The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of Sudan dyes. While not all studies explicitly used this compound, the data presented is representative of the performance achievable with methods employing deuterated internal standards for the analysis of Sudan II and other related dyes.
| Parameter | Method 1 (Paprika Matrix)[3] | Method 2 (Food Matrix)[6] | Method 3 (Chili Products)[7] | Method 4 (Spices)[8] |
| Internal Standard(s) | Sudan I-d5, Sudan IV-d6 | Not explicitly stated, matrix calibration used | Sudan I-d5, this compound, Sudan III-d6, Sudan IV-d6 | D5-Sudan I, D6-Sudan IV |
| **Linearity (R²) ** | >0.996 | >0.9945 | Not specified | Not specified |
| Recovery (%) | 93.8 - 115.2 | 83.4 - 112.3 | Not specified | Not specified |
| Precision (RSDr %) | 0.8 - 7.7 | 2.0 - 10.8 (Coefficients of Variation) | Not specified | Not specified |
| Precision (RSDRL %) | 1.6 - 7.7 | Not specified | Not specified | Not specified |
| LOD (ng/g or ppb) | Not specified (Lowest calibrator 0.125 mg/kg) | 0.3 - 1.4 (for 6 Sudan dyes) | Not specified | Not specified |
| LOQ (ng/g or ppb) | <0.125 mg/kg | 0.9 - 4.8 (for 6 Sudan dyes) | 4 (for Sudan I, II, III), 10 (for Sudan IV) | Sufficient to detect 10 µg/kg |
Experimental Protocols
Method 1: UPLC-MS/MS for Azo Dyes in Paprika[3]
-
Sample Preparation:
-
Spike paprika sample with internal standards (Sudan I-d5 and Sudan IV-d6).
-
Extract by shaking with acetonitrile (B52724).
-
Prepare matrix-matched standards in blank paprika extract.
-
-
Liquid Chromatography:
-
System: ACQUITY UPLC I-Class.
-
Mobile Phase Gradient: A gradient starting with 25% organic solvent B, ramping up to 70% B, and then to 95% B to elute all colorants.
-
Total Run Time: 14 minutes.
-
-
Mass Spectrometry:
-
System: Xevo TQ-S micro MS/MS.
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) for such compounds.
-
Detection: Multiple Reaction Monitoring (MRM) with two transitions per compound. Dwell times were set automatically.
-
Method 2: UPLC-ESI-MS/MS for Sudan Dyes and Para Red in Food[6]
-
Sample Preparation:
-
Extract samples with acetonitrile.
-
Add water to the extract.
-
Refrigerate and centrifuge.
-
Analyze the supernatant.
-
-
Liquid Chromatography:
-
System: UPLC.
-
Column: Acquity BEH C18.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Matrix calibration was used.
-
Method 3: LC-MS/MS for Sudan Dyes in Chili Products and Edible Rose Petals[7]
-
Sample Preparation:
-
Extraction and purification steps are performed before analysis.
-
The method is applicable for 4 Sudan dyes (I, II, III, and IV).
-
-
Liquid Chromatography:
-
System: Liquid chromatograph.
-
Column: CORTEC C18, 1.6 µm, 2.1 mm × 15 cm or equivalent.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
Internal Standards: Sudan I-d5, this compound, Sudan III-d6, and Sudan IV-d6 are listed as chemical reagents.
-
Method 4: LC-MS/MS for 13 Azo-dyes in Spices[8]
-
Sample Preparation:
-
Weigh 1 g of homogenized sample.
-
Add 20 µL of internal standard solution (1 µg/mL of D5-Sudan I and D6-Sudan IV).
-
Add 10 mL of acetonitrile and shake for 10 minutes.
-
Add 10 mL of water.
-
Shake and centrifuge or filtrate before injection.
-
-
Liquid Chromatography:
-
System: Agilent 1100 HPLC system.
-
Column: Phenomenex LUNA 5u C8, 150x2 mm.
-
Mobile Phase: Gradient of water with 0.2% formic acid and another eluent.
-
-
Mass Spectrometry:
-
System: 3200 QTRAP® LC/MS/MS System with Turbo V™ Source.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Two MRM transitions were monitored per analyte.
-
Visualizing the Workflow and Rationale
To better understand the analytical process and the importance of internal standards, the following diagrams illustrate a typical experimental workflow and the logical basis for using stable isotope-labeled internal standards.
Caption: General experimental workflow for the analysis of Sudan dyes using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. laborindo.com [laborindo.com]
Inter-laboratory Comparison of Sudan Dye Analysis: A Focus on Sudan II-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of illegal Sudan dyes in various matrices is of paramount importance for consumer safety and regulatory compliance. These synthetic azo dyes, classified as potential carcinogens, are sometimes illicitly used to enhance the color of food products.[1][2][3][4] The use of isotopically labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for achieving precise and accurate measurements by correcting for matrix effects and variations during sample preparation.[1][5] This guide provides a comparative overview of analytical methodologies for Sudan dye analysis, with a specific focus on the application of Sudan II-d6 as an internal standard.
Comparative Analysis of Analytical Methods
The selection of an appropriate internal standard is critical for the robustness of a quantitative analytical method. While isotopically labeled standards for each analyte are ideal, practical considerations often lead to the use of a single, structurally similar internal standard.[5] The data presented below, compiled from various studies, showcases the performance of LC-MS/MS methods for the analysis of Sudan dyes using different internal standards, as well as methods that do not employ an internal standard. This comparison highlights the advantages of using a deuterated internal standard like this compound for improved accuracy and precision.
| Analyte | Method | Internal Standard | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sudan I | LC-MS/MS | Sudan I-d5 | Paprika | 93.8 - 115.2 | - | 0.125 | [6] |
| Sudan II | LC-MS/MS | Sudan I-d5 | Paprika | 93.8 - 115.2 | - | 0.125 | [6] |
| Sudan III | LC-MS/MS | Sudan I-d5 | Paprika | 93.8 - 115.2 | - | 0.125 | [6] |
| Sudan IV | LC-MS/MS | Sudan IV-d6 | Paprika | 93.8 - 115.2 | - | 0.125 | [6] |
| Sudan I | LC-MS/MS | None | Chilli Spices | 88 - 100 | 0.7 | - | [7] |
| Sudan II | LC-MS/MS | None | Chilli Spices | 89 - 104 | 0.5 | - | [7] |
| Sudan III | LC-MS/MS | None | Chilli Spices | 89 - 93 | 0.7 | - | [7] |
| Sudan IV | LC-MS/MS | None | Chilli Spices | 66 - 79 | 1.0 | - | [7] |
| Sudan I | LC-MS/MS | None | Chili Powder | 80.7 - 104.4 | 0.03 | 0.10 | [2] |
| Sudan II | LC-MS/MS | None | Chili Powder | 80.7 - 104.4 | 0.01 | 0.05 | [2] |
| Sudan III | LC-MS/MS | None | Chili Powder | 80.7 - 104.4 | 0.003 | 0.01 | [2] |
| Sudan IV | LC-MS/MS | None | Chili Powder | 80.7 - 104.4 | - | - | [2] |
Note: The table presents a compilation of data from various sources; experimental conditions may differ.
Experimental Protocols
A generalized experimental protocol for the analysis of Sudan dyes in a food matrix using an internal standard like this compound is outlined below.
1. Sample Preparation and Extraction:
-
Weighing: Accurately weigh a homogenized sample (e.g., 1-5 grams of chili powder) into a centrifuge tube.[8][9]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.[8][9]
-
Extraction: Add a suitable extraction solvent, such as acetonitrile (B52724) or a mixture of tetrahydrofuran (B95107) and methanol (B129727).[8][9] Vigorously shake or sonicate the mixture to ensure efficient extraction of the dyes.[8]
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.
2. Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.[8]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the final extract into an LC system equipped with a suitable column (e.g., C18).[1] A gradient elution program with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid, is typically used for separation.[2]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for each Sudan dye and the internal standard are monitored.
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the Sudan dyes in the sample is then determined from this calibration curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of Sudan dyes using an internal standard.
Caption: General workflow for Sudan dye analysis with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apajournal.org.uk [apajournal.org.uk]
- 9. fda.gov.tw [fda.gov.tw]
Performance of Sudan II-d6 in Diverse Matrices: A Comparative Guide
Accurate Quantification of Sudan Dyes in Complex Samples
The detection and quantification of Sudan dyes, a class of synthetic industrial colorants illegally used as food additives, present a significant challenge in food safety analysis. The complexity of food matrices often leads to signal suppression or enhancement in analytical instrumentation, compromising the accuracy and reliability of results. The use of a stable isotope-labeled internal standard, such as Sudan II-d6, is a widely accepted strategy to mitigate these matrix effects and ensure high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative overview of the performance of methods utilizing this compound and other internal standards for the analysis of Sudan dyes in various matrices, supported by experimental data and detailed methodologies.
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] This is because their chemical and physical properties are nearly identical to those of the analyte of interest. Consequently, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source, allowing for effective correction of matrix-induced signal variations and losses during sample preparation.[2][3]
Comparative Performance Analysis
The following tables summarize the performance characteristics of analytical methods for the determination of Sudan dyes in different food matrices. The data highlights the effectiveness of using isotopically labeled internal standards, such as this compound, in achieving low detection limits and high accuracy. For comparison, data from methods utilizing other internal standards or no internal standard are also presented where available.
Table 1: Performance Characteristics for Sudan II Analysis in Various Food Matrices
| Matrix | Analytical Method | Internal Standard | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Chili Spices | LC-MS/MS | d6-Sudan III | - | 0.5 | - | - | - | [4] |
| Palm Oil | LC-MS/MS | d6-Sudan III | - | 4.4 ng/mL | - | - | - | [4] |
| Paprika | UPLC-MS/MS | Sudan I-d5, Sudan IV-d6 | >0.99 | - | <0.125 mg/kg | 93.8 - 115.2 | 0.8 - 7.7 | [5] |
| Chili Powder | UPLC-MS/MS | None | >0.99 | - | - | 60 - 95 | - | [6] |
| Curry Powder & Chili Sauces | LC-MS/MS | None | >0.99 | - | - | - | - | [7] |
| Spices | LC-MS/MS | D5-Sudan I, D6-Sudan IV | >0.99 | - | - | - | <15 | [8] |
| Sauces, Cotton Candy, Pickle | LC-MS/MS | None | - | 2.8 - 3.6 | 10.4 - 12.8 | 82 - 119 | - | [9][10] |
| Chili Powder | UPLC-MS/MS | None | >0.99 | - | - | 80.7 - 104.4 | 2.24 - 12.2 | [11] |
| Tomato Sauce | UPLC-MS/MS | None | - | 0.15 | - | - | - | |
| Hot Chilli Pepper, Tomato Sauce, Sausage, Egg Yolk | HPLC | None | - | - | - | 85 - 101 | - | [12] |
Note: The performance data presented is a compilation from various studies and experimental conditions may differ. The use of different deuterated internal standards (e.g., d6-Sudan III, Sudan I-d5, Sudan IV-d6) provides a strong indication of the expected performance when using this compound due to their similar chemical behavior.[3] Methods that do not employ an internal standard often rely on matrix-matched calibration to compensate for matrix effects, though this approach may not account for variability in sample preparation.[6]
Experimental Protocols
A generalized experimental protocol for the analysis of Sudan dyes in a food matrix using LC-MS/MS with an internal standard is outlined below. Specific parameters should be optimized based on the specific matrix and available instrumentation.
1. Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample to ensure uniformity.
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add a suitable extraction solvent (e.g., acetonitrile (B52724), hexane, or a mixture of acetone (B3395972) and acetonitrile).[8][13] Vortex or shake the mixture vigorously for a specified time (e.g., 10 minutes) to extract the analytes.[8]
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Cleanup (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.
-
Final Preparation: Evaporate the solvent from the extract and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of Sudan dyes.[9][14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A 5-20 µL injection volume is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of Sudan dyes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each Sudan dye and the internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical process.
Caption: Experimental workflow for the analysis of Sudan dyes in food samples.
Caption: Decision tree for selecting an analytical method for Sudan dye analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. laborindo.com [laborindo.com]
- 9. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 11. scirp.org [scirp.org]
- 12. iris.unito.it [iris.unito.it]
- 13. researchgate.net [researchgate.net]
- 14. nanologica.com [nanologica.com]
Justification for Choosing Sudan II-d6 as an Internal Standard in Analytical Quantification
For researchers, scientists, and drug development professionals engaged in the quantification of Sudan II, the selection of an appropriate internal standard is a critical determinant of analytical method robustness, accuracy, and reliability. This guide provides a comprehensive comparison of Sudan II-d6 as an internal standard against other alternatives, supported by experimental principles and data from various analytical studies. The primary justification for selecting this compound lies in its structural identity to the analyte, Sudan II, with the key difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling makes it the ideal internal standard, particularly for mass spectrometry-based methods, as it ensures the most accurate compensation for variations during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative analysis. The core principle is that a SIL internal standard will exhibit nearly identical chemical and physical properties to the analyte, leading to the same behavior during extraction, chromatography, and ionization. This co-elution and identical ionization response allow for effective compensation for matrix effects, a common source of analytical error.
Comparison of Internal Standards for Sudan II Analysis
| Internal Standard Strategy | Analyte | Typical Recovery (%) | Typical Precision (RSD %) | Key Advantages | Potential Disadvantages |
| Analyte-Specific Deuterated IS (this compound) | Sudan II | Expected to be high and consistent | Expected to be low (<15%) | Most accurate correction for matrix effects and procedural losses for Sudan II. Co-elutes with the analyte. | May not be readily available or could be costly. |
| Other Deuterated Sudan Dye IS (e.g., Sudan I-d5, Sudan IV-d6) | Sudan II | 93.8 - 115.2[1] | 1.6 - 7.7[1] | Good correction for matrix effects due to structural similarity. More readily available than specific deuterated analogs for every single analyte. | Slight differences in chromatographic retention and ionization efficiency compared to Sudan II can lead to less accurate correction. |
| Structural Analog IS (Non-isotopically labeled) | Sudan II | Variable | Generally higher than with SIL IS | More cost-effective. | Significant differences in physicochemical properties can lead to poor correction for matrix effects and analyte loss. |
| No Internal Standard | Sudan II | 60 - 95[2] | Higher variability | Simplest approach. | Highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate and imprecise results. |
Experimental Protocols
A validated analytical method using this compound as an internal standard is crucial for obtaining reliable and reproducible data. Below is a typical experimental protocol for the analysis of Sudan II in a food matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Extraction)
-
Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 5000 xg for 10 minutes.
-
Collect the supernatant for further cleanup or direct injection.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sudan II: Precursor ion m/z 277.1 → Product ions (e.g., m/z 121.1, m/z 93.1)
-
This compound: Precursor ion m/z 283.1 → Product ion (e.g., m/z 121.1)
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Justification Pathway and Experimental Workflow
The decision to use a deuterated internal standard like this compound follows a logical pathway that prioritizes data quality and accuracy. The experimental workflow for a validated analysis using an internal standard is a systematic process.
Signaling Pathway for Accurate Quantification
The use of an internal standard like this compound is central to a signaling pathway that leads to accurate and reliable analytical results. This pathway mitigates various sources of error that can occur during the analytical process.
References
A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and precision of results. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Core Principles and Advantages of Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard is that it will behave nearly identically to the target analyte throughout the entire analytical process. By adding a known concentration of the deuterated IS to samples, calibration standards, and quality controls, it can effectively normalize for variations in extraction recovery, matrix effects, and instrument response.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard in quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, including deuterated ones, generally provide superior assay performance compared to non-deuterated analogues. The key performance differences are summarized in the table below.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. | Poor to Moderate: Different retention times and ionization efficiencies lead to differential matrix effects. | Deuterated IS has nearly identical physicochemical properties to the analyte. |
| Accuracy | High: Significantly reduces bias. For example, the mean bias for kahalalide F analysis improved from 96.8% to 100.3% when switching to a deuterated IS. | Lower: Prone to systematic errors due to inadequate correction for variability. | Closer tracking of the analyte throughout the analytical process minimizes systematic errors. |
| Precision | High: Improves reproducibility. The coefficient of variation (CV) for sirolimus analysis dropped from 7.6-9.7% to 2.7-5.7% with a deuterated IS. | Lower: Susceptible to higher variability in sample preparation and instrument response. | Consistent correction for random errors leads to lower CVs. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | Identical chemical structure (apart from isotopes) ensures similar behavior during extraction. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Synthesis of isotopically labeled compounds is more complex and expensive. |
Potential Challenges with Deuterated Internal Standards
While deuterated internal standards are generally superior, they are not without potential challenges:
-
Isotopic Instability: Deuterium atoms at exchangeable positions (e.g., -OH, -NH) can be replaced by hydrogen from the solvent, diminishing the standard's utility. Therefore, stable, non-exchangeable labeling is crucial.
-
Chromatographic Separation: The "deuterium isotope effect" can sometimes lead to slight differences in retention times between the analyte and the deuterated IS. This can result in differential matrix effects if the elution times are not closely matched.
-
Isotopic Purity: It is important that the deuterated internal standard is free of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Sudan II-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides critical safety and logistical information for the handling of Sudan II-d6, including personal protective equipment (PPE) recommendations, procedural guidelines, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator | Recommended when handling the powder to prevent inhalation of dust particles. In case of brief exposure or low pollution, a respiratory filter device may be used. For intensive or longer exposure, a self-contained respiratory protective device is advised.[1][2] |
| Hand Protection | Impermeable and resistant gloves | Wear appropriate protective gloves to prevent skin contact.[2] It is recommended to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Use protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2] An apron (e.g., P.V.C.) and overalls are also recommended.[3] |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Detailed Procedural Steps
1. Preparation:
-
Don PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5] Ensure all necessary equipment is clean and readily accessible.
2. Handling:
-
General Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly before breaks and at the end of work.[1] Do not eat, drink, or smoke in the handling area.
-
Weighing and Transfer: Minimize dust generation and accumulation during handling.[2][5]
-
Dissolving: When preparing solutions, slowly add the solvent to the this compound powder to avoid splashing.
3. Cleanup and Disposal:
-
Spill Management: In case of a spill, avoid generating dust.[2][3][5] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[1][2][5] A vacuum cleaner fitted with a HEPA filter can also be used.[3]
-
Decontamination: Clean all contaminated surfaces thoroughly.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Keep waste in labeled, closed containers.[1]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]
For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Wear a self-contained breathing apparatus and full protective gear.[2][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
